Technical Documentation Center

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid
  • CAS: 956019-97-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a bifunctional organic compound distinguished by its unique molecular architecture. It incorporates a sul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a bifunctional organic compound distinguished by its unique molecular architecture. It incorporates a sulfonamide linkage, a carboxylic acid moiety, and a flexible methoxyethyl group. This combination of functional groups makes it a molecule of significant interest, particularly in the fields of pharmaceutical research and coordination chemistry. While not a widely studied compound in its own right, its structure suggests considerable potential as a versatile building block for the synthesis of more complex, biologically active molecules.[1] The sulfonamide group is a well-established pharmacophore, the carboxylic acid provides a handle for further derivatization or interaction with biological targets, and the methoxyethyl chain can impart favorable solubility and pharmacokinetic properties.

This guide provides a comprehensive technical overview of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, including its known physicochemical properties, a proposed synthetic pathway with detailed experimental rationale, and an exploration of its potential applications grounded in the established roles of its constituent functional groups.

Physicochemical and Structural Properties

The fundamental properties of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid are summarized below. These data are essential for its handling, characterization, and application in a research setting.

PropertyValueSource
CAS Number 956019-97-9[1]
Molecular Formula C6H13NO5S[1]
Molecular Weight 211.24 g/mol [1]
Appearance White to yellow solid[1]
Purity ≥ 95% (by HPLC)[1]
Storage Conditions Store at 0-8°C[1]
MDL Number MFCD09998255[1]
PubChem ID 45926037[1]

Structural Analysis: The molecule's structure features a central nitrogen atom that is part of a methanesulfonamide group. This nitrogen is further substituted with a 2-methoxyethyl group and a carboxymethyl group. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the sulfonyl and ether oxygens) suggests that the molecule will be polar. The carboxylic acid moiety will confer acidic properties, allowing it to form carboxylate salts. The methoxyethyl tail adds a degree of lipophilicity and conformational flexibility.

Proposed Synthesis and Mechanistic Rationale

G cluster_0 cluster_1 cluster_2 Compound 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid Sulfonamide Sulfonamide Group Compound->Sulfonamide CarboxylicAcid Acetic Acid Moiety Compound->CarboxylicAcid Methoxyethyl Methoxyethyl Chain Compound->Methoxyethyl Pharma Pharmaceutical Building Block (Anti-inflammatory, Antimicrobial) Sulfonamide->Pharma Proven Pharmacophore CarboxylicAcid->Pharma Target Interaction Coordination Coordination Chemistry (Metal Complexation) CarboxylicAcid->Coordination Metal Binding Site PK Pharmacokinetic Modifier Methoxyethyl->PK Solubility/Flexibility

Caption: Relationship between structure and potential use.

  • Pharmaceutical Development: As noted by chemical suppliers, this compound is valuable in pharmaceutical research. [1]The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anti-inflammatory agents. The acetic acid portion can mimic natural amino acids or serve as a key interaction point with enzyme active sites. Therefore, this molecule could serve as a fragment or starting material for developing novel therapeutic agents. [1]* Anti-inflammatory and Antimicrobial Research: The initial commercial assessment suggests potential in these areas. [1]Many salicylic acid derivatives, which also contain a carboxylic acid group, are known for their anti-inflammatory effects. [2][3]Furthermore, numerous sulfonamide-containing compounds have demonstrated broad-spectrum antimicrobial activity. The combination of these two functional groups in one molecule provides a strong rationale for screening in these therapeutic areas.

  • Coordination Chemistry: The presence of multiple heteroatoms (oxygen and nitrogen) and the carboxylic acid group makes this molecule an excellent candidate as a ligand for forming stable complexes with metal ions. [1]Such complexes could have applications in catalysis, bioinorganic chemistry, or as diagnostic imaging agents.

Safety and Handling

While specific toxicological data for this compound are not available, a safety assessment can be made based on its functional groups.

  • General Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Hazards: The carboxylic acid moiety makes the compound acidic. It should be considered a potential skin and eye irritant. [4]Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 0-8°C. [1]

Conclusion

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid represents a molecule with considerable, albeit largely unexplored, potential. Its combination of a sulfonamide, a carboxylic acid, and a methoxyethyl group provides a rich platform for chemical modification and application. While further research is needed to fully elucidate its biological activity and synthetic utility, the principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals looking to leverage this compound in their work. The proposed synthetic route is robust and based on well-understood organic chemistry, offering a clear path to accessing this versatile building block for future innovation.

References

  • Google Patents. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Loba Chemie. (2019). ACETIC ACID 2M (2N) STANDARDIZED SOLUTION traceable to NIST MSDS. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2010). United States Patent (10) Patent No.: US 8,552,027 B2. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2004). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
  • Google Patents. (1971). Synthesis of naphthalene derivatives.
  • Google Patents. (1971). Method of preparing methane sulfonamide and its derivatives.
  • MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Retrieved February 7, 2026, from [Link]

  • ZORA. (2024). Assessment Values in Biological Material – 2-Methoxyethanol and 2-methoxyethyl acetate. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). Relationships between trihalomethanes, haloacetic acids, and haloacetonitriles formed by the chlorination of raw, treated, and fractionated surface waters. Retrieved February 7, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 5-Nitrosalicylic Acid CAS 96-97-9. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(N-Methylperfluorooctanesulfonamido)acetic acid. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

The following technical guide details the chemical profile, synthesis, and application of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS 956019-97-9).[1] This document is structured for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS 956019-97-9).[1] This document is structured for researchers in medicinal chemistry and targeted protein degradation (TPD).

CAS: 956019-97-9 | Role: Linker Intermediate & Solubility Pharmacophore[1]

Executive Summary

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a specialized bifunctional building block used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.[1] Its structure combines a polar, non-basic sulfonamide core with a methoxyethyl side chain and a carboxylic acid handle .[1]

In drug discovery, this motif serves two critical functions:

  • Linker Design: It acts as a "short linker" segment that introduces metabolic stability (via the sulfonamide) and aqueous solubility (via the ether/sulfonamide combination) without introducing ionizable amines.[1]

  • Physicochemical Tuning: It is often employed to cap amines or extend ligands, lowering logD values while maintaining membrane permeability.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNote
IUPAC Name 2-[N-(2-methoxyethyl)methanesulfonamido]acetic acid
Molecular Formula C₆H₁₃NO₅S
Molecular Weight 211.24 g/mol
Physical State White to off-white solidHygroscopic tendency
Solubility High in DMSO, DMF, MeOH; Moderate in DCM
pKa (Acid) ~3.8 - 4.2Carboxylic acid tail
pKa (Sulfonamide) N/A (Fully substituted)The nitrogen is non-basic and non-acidic
LogP ~ -0.5 to 0.2Hydrophilic character
Structural Significance

The compound features a tertiary sulfonamide .[1] Unlike secondary sulfonamides, this nitrogen is fully substituted, preventing it from acting as a hydrogen bond donor.[1] This is strategic in PROTAC design to avoid unwanted intramolecular H-bonds that could collapse the linker chain, ensuring the molecule remains in an extended conformation to bridge the E3 ligase and the Target Protein.[1]

Synthetic Methodology (Self-Validating Protocol)

Reaction Workflow

The synthesis proceeds in two distinct phases: Sulfonylation followed by N-Alkylation .[1]

SynthesisPath Start 2-Methoxyethylamine (Starting Material) Inter Intermediate 1: N-(2-methoxyethyl)methanesulfonamide Start->Inter Step 1: MsCl, TEA DCM, 0°C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->Inter Ester Intermediate 2: tert-Butyl Ester Inter->Ester Step 2: K2CO3, DMF 60°C Bromo tert-Butyl Bromoacetate (Alkylation Agent) Bromo->Ester Final CAS 956019-97-9 (Final Acid) Ester->Final Step 3: TFA/DCM Deprotection

Figure 1: Convergent synthesis pathway for CAS 956019-97-9.

Detailed Protocol
Step 1: Sulfonylation of 2-Methoxyethylamine

Objective: Create the stable sulfonamide core.[1]

  • Setup: Dissolve 2-methoxyethylamine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.[1]

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.1 eq). The reaction is exothermic; control rate to maintain T < 5°C.[1]

  • Completion: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then Brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is a clear oil/low-melting solid.[1] ¹H NMR should show a singlet ~3.0 ppm (Ms group).[1]

Step 2: N-Alkylation with Bromoacetate

Objective: Install the acetic acid tail.[1] Note: We use tert-butyl bromoacetate to prevent self-condensation and allow mild deprotection.[1]

  • Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Reaction: Add tert-butyl bromoacetate (1.2 eq). Heat to 60°C for 4–6 hours.

    • Why 60°C? Sulfonamide nitrogens are poor nucleophiles; thermal energy is required to drive the S_N2 reaction.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF).[1] Concentrate to yield the ester.[1]

Step 3: Deprotection
  • Reaction: Treat the ester with TFA/DCM (1:1 ratio) at RT for 1 hour.

  • Purification: Remove volatiles in vacuo. The residue is often the pure acid.[1] If necessary, recrystallize from Ether/Hexane or purify via Reverse Phase HPLC (C18, H₂O/MeCN + 0.1% Formic Acid).[1]

Application in Drug Design (PROTACs)

CAS 956019-97-9 is a critical component in the "Linkerology" of targeted protein degradation.[1]

Mechanistic Role

In a PROTAC ternary complex (Target Protein — Linker — E3 Ligase), the linker is not passive.[1] It dictates:

  • Cooperativity: The ability of the PROTAC to facilitate protein-protein interactions.[1]

  • Permeability: Long alkyl chains are lipophilic; PEGs are hydrophilic but can be metabolically liable.[1] This sulfonamide-ether hybrid offers a "Goldilocks" zone of polarity and stability.[1]

Workflow: Conjugation Logic

The carboxylic acid of CAS 956019-97-9 is typically activated to form an amide bond with an amine-functionalized E3 ligand (e.g., a Thalidomide derivative or VHL ligand).[1]

ProtacAssembly Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) Step1 Amide Coupling (HATU/DIPEA) Ligand->Step1 Linker CAS 956019-97-9 (Linker Module) Linker->Step1 Warhead Target Warhead (e.g., Kinase Inhibitor) Intermediate Linker-E3 Conjugate Step1->Intermediate Forms Amide Bond FinalPROTAC Final PROTAC Molecule Intermediate->FinalPROTAC Click Chemistry or Further Coupling to Warhead

Figure 2: Integration of CAS 956019-97-9 into PROTAC assembly.

Analytical Characterization Standards

To validate the identity of CAS 956019-97-9, the following spectral signatures must be observed.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 12.5 ppm (s, 1H): Carboxylic acid (-COOH ).[1] Broad singlet, may exchange with D₂O.

  • δ 4.05 ppm (s, 2H): Glycine methylene (-N-CH ₂-COOH).[1] Distinct singlet due to lack of adjacent chiral centers.[1]

  • δ 3.45 ppm (t, 2H): Ether methylene (-O-CH ₂-).[1]

  • δ 3.30 ppm (t, 2H): N-methylene (-N-CH ₂-CH₂-).[1]

  • δ 3.25 ppm (s, 3H): Methoxy group (-OCH ₃).[1]

  • δ 2.95 ppm (s, 3H): Methylsulfonyl group (-SO₂CH ₃).[1] Diagnostic peak.

LC-MS[1]
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) will show [M+H]⁺ or [M+Na]⁺.[1]

  • Expected Mass: 211.24 Da.[1][2]

  • Target Ion (ESI+): m/z 212.2 [M+H]⁺.[1]

  • Target Ion (ESI-): m/z 210.2 [M-H]⁻.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but the carboxylic acid can react with moisture over prolonged periods if not sealed.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood during synthesis steps involving MsCl or TFA.[1]

References

  • Chem-Impex International. (n.d.).[1] 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid Product Page. Retrieved from

  • BroadPharm. (n.d.).[1] PROTAC Linker Design and Chemistry. Retrieved from [1]

  • MedChemExpress. (n.d.).[1] PROTAC-Linker Conjugates for PAC. Retrieved from

  • BOC Sciences. (n.d.).[1] Applications of PROTAC Linkers in Drug Discovery. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] 2-(N-(2-Methoxyethyl)Methylsulfonamido)Acetic Acid Properties. Retrieved from [1]

Sources

Foundational

Technical Guide: Solubility Profiling and Formulation of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

This technical guide details the solubility profile, physicochemical basis, and formulation strategies for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9). It is designed for researchers requiring p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical basis, and formulation strategies for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9). It is designed for researchers requiring precise control over compound delivery in biological assays and medicinal chemistry applications.

Compound Identity & Physicochemical Basis

Understanding the molecular architecture is the first step to mastering solubility. This compound is a functionalized glycine derivative featuring a sulfonamide core and a hydrophilic ether tail.

PropertyDetail
Systematic Name 2-[N-(2-methoxyethyl)methanesulfonamido]acetic acid
CAS Number 956019-97-9
Molecular Formula

Molecular Weight 211.24 g/mol
Core Motifs Carboxylic Acid (Ionizable head), Sulfonamide (Polar linker), Methoxyethyl (H-bond acceptor tail)
Predicted pKa ~3.8 – 4.2 (Carboxylic acid)
Predicted LogP ~0.1 – 0.5 (Low lipophilicity)
Solubility Mechanism

The solubility of this compound is governed by the ionization state of the carboxylic acid and the polarity of the sulfonamide group.

  • pH < 4 (Acidic): The molecule exists primarily in its neutral, protonated form (

    
    ). While the methoxyethyl group aids solvation, the neutral form has limited aqueous solubility and may precipitate in highly acidic media.
    
  • pH > 5 (Neutral/Basic): The carboxylic acid deprotonates to the anion (

    
    ). This charge drastically increases aqueous solubility, making the compound highly soluble in physiological buffers (pH 7.4).
    

Solubility Profile & Solvent Compatibility[2]

Aqueous Solubility[2][3][4]
  • Water (pH 7.0+): High. The compound readily dissolves as a salt.

  • Water (pH < 3.0): Moderate to Low. Risk of precipitation increases as pH drops below the pKa.

  • PBS (pH 7.4): High. Suitable for direct dilution from organic stocks.

Organic Solvent Solubility[2][4][5]
  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL). The preferred solvent for preparing concentrated stock solutions (e.g., 100 mM).

  • Ethanol: Good. Soluble, but evaporation rates make it less stable for long-term stock storage compared to DMSO.

  • Acetonitrile/Methanol: Good. Useful for analytical chromatography (HPLC) mobile phases.

Visualization: Solubility Equilibrium & pH Dependence

The following diagram illustrates the structural transition that dictates aqueous solubility.

SolubilityEquilibrium Neutral Protonated Form (Neutral) Low Aqueous Solubility (pH < pKa) Ionized Deprotonated Form (Anion) High Aqueous Solubility (pH > pKa) Neutral->Ionized Deprotonation (pH > 4.0) Precipitate Solid Precipitate (Aggregation) Neutral->Precipitate Saturation Ionized->Neutral Protonation (pH < 3.5) Solvated Solvated Anion (Stable in Buffer) Ionized->Solvated Hydration

Figure 1: The pH-dependent solubility equilibrium. Maintaining pH > 5 is critical for aqueous stability.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility for your specific batch and buffer system.

Materials
  • Compound: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (Solid).[1][2]

  • Solvents: DMSO (LC-MS grade), PBS (pH 7.4), 0.1 M HCl (pH 1.0).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Step-by-Step Methodology
  • Saturation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Check: If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.

    • Dilute the supernatant 1:100 in mobile phase (e.g., water/acetonitrile).

    • Analyze via HPLC against a standard curve prepared from a DMSO stock.

Formulation & Stock Solution Strategy

Preparation of 100 mM Stock Solution

For long-term storage and reproducibility, prepare stocks in anhydrous DMSO.

  • Calculate Mass: For 1 mL of 100 mM stock:

    
    
    
    
    
  • Dissolution: Add 21.12 mg of compound to a glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).

Dilution for Biological Assays (The "Crash" Test)

When diluting a DMSO stock into aqueous media, rapid precipitation ("crashing out") can occur if the local concentration exceeds solubility limits.

Protocol for 100 µM Assay Concentration:

  • Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into the assay buffer (yielding 10 mM). Vortex immediately.

    • Why? This prevents the formation of micro-precipitates that occur when dropping high-concentration organic stocks directly into large aqueous volumes.

  • Final Dilution: Dilute the 10 mM intermediate 1:100 into the final assay medium (yielding 100 µM).

  • Validation: Inspect visually for turbidity. If turbid, sonicate or adjust pH to ensure it is > 5.0.

Visualization: Formulation Workflow

FormulationWorkflow Solid Solid Compound (Weigh 21.1 mg) DMSO_Stock 100 mM Stock (in 100% DMSO) Solid->DMSO_Stock Dissolve in 1 mL DMSO Intermediate 10 mM Intermediate (1:10 dilution in Buffer) DMSO_Stock->Intermediate Dilute 1:10 Vortex Immediately Final_Assay 100 µM Assay Solution (pH > 7.4, <1% DMSO) Intermediate->Final_Assay Dilute 1:100 Into Media

Figure 2: Step-wise dilution strategy to prevent precipitation artifacts in biological assays.

References

  • Chemical Identity & Properties: PubChem. 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed via CAS search 956019-97-9).

  • General Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.
  • DMSO Solubility Data: Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Available at: [Link]

  • pKa Estimation of Sulfonamido Acids: ChemAxon. pKa Plugin Technical Calculation Guide. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety Profile of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

For researchers, chemists, and drug development professionals, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a foundational pillar of scientific integrity and exper...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and drug development professionals, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a foundational pillar of scientific integrity and experimental success. This guide provides an in-depth analysis of the known and inferred safety data for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols. The methodologies described herein are designed as self-validating systems to ensure the highest level of safety and data reproducibility in the laboratory.

Chemical Identification and Structural Analysis

To effectively evaluate the safety of a molecule, we must first understand its structure and identity.

  • Chemical Name: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

  • Molecular Formula: C6H13NO5S

  • Key Structural Features:

    • Methylsulfonamide Core: A stable and common functional group in many pharmaceuticals.

    • Acetic Acid Moiety: Imparts acidic properties and potential for corrosivity.

    • N-(2-Methoxyethyl) Group: This side chain influences the compound's solubility, metabolic profile, and potential toxicity.

Diagram: Chemical Structure and Functional Groups

PPE_Workflow start Start: Handling Compound? fume_hood Is work inside a certified chemical fume hood? start->fume_hood ppe_basic Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_basic Yes respirator Add Respirator with Organic Vapor Cartridge fume_hood->respirator No ppe_full Required PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat - Apron end_safe Proceed Safely ppe_basic->end_safe end_stop STOP: Do Not Proceed respirator->end_stop

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to strict protocols is a self-validating system for safety.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

  • Pre-Calculation: Determine the required mass of the compound and volume of DMSO.

  • PPE Donning: Put on all required PPE as determined by the workflow above (gloves, goggles, lab coat).

  • Fume Hood Preparation: Ensure the fume hood sash is at the appropriate height. Place a weigh boat, spatula, your vial, and solvent inside the hood.

  • Weighing: Tare the balance with the weigh boat. Carefully weigh the solid compound. Causality: Weighing inside the hood contains any airborne powder, which is the primary inhalation risk.

  • Dissolution: Transfer the powder to an appropriate vial. Add the calculated volume of DMSO. Cap the vial securely.

  • Mixing: Vortex or sonicate the solution until the solid is fully dissolved.

  • Labeling: The vial must be clearly labeled with the compound name, concentration, solvent, date, and appropriate GHS pictograms (Irritant, Health Hazard).

  • Decontamination: Wipe down the balance and work area inside the fume hood with a suitable solvent (e.g., 70% ethanol). Dispose of the weigh boat and any contaminated wipes in the designated chemical waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward. [1]

Emergency Procedures

Spill Response:

  • Minor Spill (<1 g solid, <10 mL solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Gently sweep the absorbed material into a designated chemical waste container.

    • Clean the area with soap and water.

  • Major Spill:

    • Evacuate the lab immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean it up yourself.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [2][1]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [1]If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2][1]

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Keep it segregated from strong oxidizing agents, acids, and bases. [4]* Disposal: All waste containing this compound (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Do not discharge to the sewer. [4] This guide provides a framework for the safe handling of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid based on established toxicological principles and data from analogous structures. It is imperative for researchers to always consult their institution's specific safety guidelines and to foster a proactive culture of safety in the laboratory.

References

  • 2-Methoxyethanol acetate - DCCEEW. (2022-06-30). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • ICSC 0476 - 2-METHOXYETHYL ACETATE. International Labour Organization. [Link]

  • 2-(N-Methylperfluorooctanesulfonamido)acetic acid | C11H6F17NO4S | CID 22286931. PubChem. [Link]

  • 2-(Methylsulfonamido)acetic acid [CAS: 35688-18-7]. Ivy Fine Chemicals. [Link]

  • Acetic Acid 2M (2N) Standardized Solution MATERIAL SAFETY DATA SHEET. Pallav Chemicals. [Link]

  • MATERIAL SAFETY DATA SHEET - ACETIC ACID 2M (2N) Standard Solution. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Acetic Acid, 2.0N (2.0M) Safety Data Sheet. Durham Tech. [Link]

  • Impurity Qualification Toxicology Study for a 2'-O-Methoxyethyl-Modified Antisense Inhibitor in Mice. (2018). PubMed. [Link]

  • Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. (2025-08-07). [Link]

  • Safe Method of Use Compounds that have Chronic Toxicity. [Link]

  • Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? (2019-03-06). PubMed. [Link]

Sources

Foundational

The Pharmacodynamics and Structure-Activity Architecture of N-Substituted Sulfonamides

Topic: Biological Activity of N-Substituted Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Since Domagk’s discovery of Prontosil, s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-Substituted Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Since Domagk’s discovery of Prontosil, sulfonamides have evolved from simple antibacterial agents into a versatile scaffold in medicinal chemistry.[1] While the classic "sulfa drug" profile relies on the


-unsubstituted benzenesulfonamide core for antibacterial efficacy, N-substitution at the sulfonamide nitrogen (

)
is the primary lever for modulating pharmacokinetics (pKa, solubility) and expanding therapeutic utility into carbonic anhydrase (CA) inhibition, anticancer activity, and anti-inflammatory pathways.

This technical guide dissects the biological activity of N-substituted sulfonamides, moving beyond basic textbook definitions to explore the mechanistic causality of substituent effects. It provides validated experimental protocols and structural insights to support rational drug design.

Pharmacochemical Foundation: The vs. Dichotomy

To engineer sulfonamides effectively, one must distinguish between the two nitrogen centers. The biological activity is strictly governed by the substitution pattern at these positions.

The Bell-Roblin Theory and -Substitution

The antibacterial potency of sulfonamides is directly linked to the acid dissociation constant (pKa) of the


-sulfonamido group. According to the Bell-Roblin theory, optimal bacteriostatic activity occurs when the pKa of the sulfonamide approximates the physiological pH (6.0–7.4).
  • Mechanism:

    
    -substitution with electron-withdrawing heterocyclic rings (e.g., isoxazole in sulfamethoxazole, pyrimidine in sulfadiazine) stabilizes the anionic form of the sulfonamide.
    
  • Structural Mimicry: This ionized state closely mimics the transition state of p-aminobenzoic acid (pABA), the natural substrate for dihydropteroate synthase (DHPS).

  • Lipophilicity: Substituents at

    
     also modulate lipophilicity (
    
    
    
    ), determining membrane permeability and tissue distribution.
-Substitution and Prodrugs

For antibacterial activity, the


-amino group must generally remain free. 

-substituted derivatives (e.g., Prontosil, succinylsulfathiazole) act primarily as prodrugs, requiring metabolic cleavage (azo reduction or hydrolysis) to release the active pharmacophore. However, in non-antibacterial applications (e.g., COX-2 inhibitors like celecoxib), the

position is often replaced or integrated into fused ring systems.

Mechanisms of Action[2][3][4]

Antibacterial: Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides act as competitive inhibitors of DHPS, a critical enzyme in the de novo folate biosynthesis pathway in bacteria (eukaryotes lack this pathway, ensuring selectivity).[2]

Key Insight: Recent crystallographic data suggests sulfonamides can also form "dead-end" products by reacting with hydroxymethyl-dihydropterin pyrophosphate, permanently sequestering pterin pools.

FolatePathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Condensation Sulfa N-Substituted Sulfonamide Sulfa->DHPS Competitive Inhibition Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Enzymes

Figure 1: The competitive inhibition of DHPS by N-substituted sulfonamides interrupts folate synthesis, halting bacterial DNA replication.

Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides (


) are the canonical zinc-binding motifs for CA inhibition, N-substituted sulfonamides generally show reduced affinity due to steric hindrance preventing the nitrogen from coordinating with the catalytic Zn(II) ion.

Exceptions & Design Strategy:

  • Secondary Sulfonamides: Some specific N-substituted variants (e.g., N-hydroxy sulfonamides) can bind Zn(II) in a bidentate fashion.

  • The "Tail" Approach: Modern CA inhibitors use the sulfonamide purely as the zinc anchor, while the N-substituent acts as a "tail" to reach hydrophobic pockets within the enzyme active site, conferring isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II).

Anticancer Activity

Beyond CA IX inhibition, N-substituted sulfonamides exhibit anticancer properties through:

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics (e.g., E7010).

  • VEGFR-2 Inhibition: Blocking angiogenesis.

  • Cell Cycle Arrest: Inducing G1 phase arrest via cyclin-dependent kinase modulation.

Quantitative Activity Data

The following table summarizes the impact of N-substitution patterns on biological targets.

Pharmacophore TypeN-Substituent (

)
Primary TargetMechanismKey SAR Feature
Sulfanilamide Heterocycle (Pyrimidine, Isoxazole)DHPS (Bacteria)Competitive AntagonistpKa 6.5–7.4 maximizes ionization and mimicry of pABA.
Benzenesulfonamide Unsubstituted (

)
CA (Isoforms I, II, IX, XII)Zn(II) BinderTetrahedral geometry at Zn(II) is essential.
N-Aryl Sulfonamide Indoles, QuinolinesTubulin / VEGFRAllosteric InhibitionBulky hydrophobic groups fit the colchicine binding site.
Sulfonylurea

K+ ATP ChannelsChannel BlockerN-substitution dictates pancreatic

-cell selectivity.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Sulfonamides

Validation: This standard nucleophilic substitution protocol ensures high yield and purity for biological testing.

Reagents: Aryl sulfonyl chloride (1.0 eq), Amine (1.1 eq), Pyridine or Triethylamine (1.5 eq), DCM or THF (Solvent).

  • Preparation: Dissolve the amine in dry DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add the base (pyridine/Et3N) followed by the dropwise addition of sulfonyl chloride dissolved in DCM.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane).

  • Workup: Quench with 1N HCl (to remove excess amine/base). Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Trustworthiness: This spectrophotometric assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.[3] It is a robust, self-validating system using Acetazolamide as a positive control.

Materials:

  • Enzyme: Human CA (Recombinant or Bovine equivalent), 50 U/well.

  • Substrate: p-Nitrophenyl acetate (p-NPA), 6 mM stock in acetonitrile.[3]

  • Buffer: 50 mM Tris-Sulfate, pH 7.6, containing 0.1 mM

    
    .[3]
    
  • Detection: Microplate reader at 348 nm (isosbestic point) or 400 nm.

Workflow:

  • Pre-incubation: In a 96-well plate, add:

    • 60 µL Buffer

    • 10 µL Test Compound (in 1% DMSO)[3]

    • 10 µL Enzyme solution[3]

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add 20 µL of freshly prepared p-NPA substrate.

  • Measurement: Monitor absorbance at 348 nm every 30 seconds for 30 minutes (Kinetic Mode).

  • Calculation: Determine initial velocity (

    
    ). Calculate % Inhibition:
    
    
    
    
    [3]
  • Validation:

    
     of Acetazolamide should be ~5–10 nM (depending on isoform).
    

CA_Assay Mix Mix Enzyme + Inhibitor (10 min Pre-incubation) Substrate Add Substrate (p-NPA) Mix->Substrate Hydrolysis Hydrolysis Reaction (Release p-Nitrophenol) Substrate->Hydrolysis Read Measure Absorbance (348 nm / Kinetic) Hydrolysis->Read Data Calculate IC50 (vs Acetazolamide) Read->Data

Figure 2: Workflow for the high-throughput screening of Carbonic Anhydrase inhibitors using p-NPA hydrolysis.

Protocol C: Minimum Inhibitory Concentration (MIC) - Antibacterial

Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Prepare bacterial suspension (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Plate: Prepare serial 2-fold dilutions of the N-substituted sulfonamide in MHB in a 96-well plate (Range: 0.5 – 256 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume 200 µL.

  • Controls:

    • Growth Control: Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Broth only.

    • Positive Control: Sulfamethoxazole.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Future Directions: Metal Complexes

Recent research highlights the potential of Metal-Sulfonamide Complexes . The N-substituted sulfonamide can act as a ligand for metals like Ag(I), Cu(II), or Zn(II).

  • Ag-Sulfadiazine: Standard of care for burn wounds; slow release of Ag+ and sulfadiazine provides dual antimicrobial action.

  • Anticancer Complexes: Cu(II) complexes of N-substituted sulfonamides show enhanced DNA cleavage activity and cytotoxicity against resistant tumor lines compared to the free ligand.

References

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Vertex AI Search (ResearchGate). [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PubMed Central (PMC). [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI Molecules. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central (PMC). [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones. PubMed Central (PMC). [Link]

Sources

Exploratory

The Strategic Deployment of the Methoxyethyl Group in Modern Drug Design: A Technical Guide

Abstract In the intricate process of drug discovery and lead optimization, the strategic modification of molecular scaffolds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate process of drug discovery and lead optimization, the strategic modification of molecular scaffolds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of functional groups available to the medicinal chemist, the methoxyethyl group (-OCH2CH2OCH3) has emerged as a versatile and impactful moiety. While seemingly simple, its unique combination of an ether linkage and terminal methyl ether cap confers a suite of advantageous physicochemical properties. This technical guide provides an in-depth analysis of the role of the methoxyethyl group in drug design, moving beyond a simple catalog of its effects to explore the underlying chemical principles and strategic rationale for its implementation. We will dissect its influence on critical drug-like properties including metabolic stability, aqueous solubility, and lipophilicity. Furthermore, this guide will present detailed case studies, particularly from the field of antisense oligonucleotides, to provide field-proven evidence of its utility. Finally, we will equip researchers with detailed experimental protocols to validate the impact of methoxyethyl substitution in their own discovery programs.

Introduction: Beyond the Simple Alkoxy Group

The journey of a drug candidate from a preliminary "hit" to a clinical candidate is an exercise in multi-parameter optimization. Medicinal chemists are tasked with fine-tuning a molecule's structure to not only maximize its interaction with the biological target but also to endow it with the necessary Absorption, Distribution, Metabolism, and Excretion (ADME) properties for in vivo efficacy and safety. The choice of every functional group is a critical decision with cascading effects on the overall profile of the compound.

The methoxy group (-OCH3) is one of the most common substituents found in approved drugs, valued for its ability to modulate electronic properties, improve metabolic stability, and enhance binding interactions.[1][2] The methoxyethyl group can be considered a strategic extension of this trusted functional group. It is not merely a longer alkoxy chain; the introduction of the ethyl ether linkage provides a unique combination of flexibility, polarity, and metabolic robustness that can be leveraged to solve specific challenges in drug design. This guide will explore the multifaceted role of this group, providing a framework for its rational application.

Physicochemical and Pharmacokinetic Profile of the Methoxyethyl Moiety

The introduction of a methoxyethyl group can profoundly alter a molecule's physicochemical properties, which in turn dictates its pharmacokinetic behavior. Understanding these relationships is key to its effective deployment.

Impact on Lipophilicity and Solubility

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, and toxicity.[3][4] The methoxyethyl group presents a nuanced tool for modulating this property.

  • Balancing Lipophilicity: Compared to a simple methyl or ethyl group, the methoxyethyl group is more polar due to the ether oxygen. This can temper the lipophilicity of a molecule, which is often beneficial. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5]

  • Enhancing Aqueous Solubility: The ether oxygen atoms in the methoxyethyl group can act as hydrogen bond acceptors, improving interactions with water molecules. This can lead to a significant enhancement in aqueous solubility, a crucial factor for oral bioavailability and formulation development.[6] The replacement of a more lipophilic, metabolically labile group with a methoxyethyl moiety can be a key strategy to improve the overall ADME profile.[7]

Metabolic Stability: A Key Advantage

One of the most compelling reasons to incorporate a methoxyethyl group is to enhance metabolic stability.[8] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance and a common cause of drug candidate failure.[9]

  • Blocking Metabolic Hotspots: Terminal alkyl groups, particularly methyl and ethyl groups, are susceptible to oxidative metabolism (hydroxylation). Similarly, terminal methoxy groups can undergo O-dealkylation.[10] The ether linkage within the methoxyethyl group is generally more resistant to CYP-mediated metabolism. By replacing a metabolically labile group with a methoxyethyl moiety, chemists can effectively "shield" a metabolic hotspot, thereby increasing the drug's half-life and in vivo exposure.[11]

  • Metabolic Pathway: While generally stable, the methoxyethyl group can be metabolized, albeit typically at a slower rate than simple alkyl or methoxy groups. Studies on compounds like bis(2-methoxyethyl) ether indicate that metabolism can proceed via O-dealkylation to form (2-methoxyethoxy)acetic acid and subsequently methoxyacetic acid.[12][13] Understanding these potential pathways is crucial for a complete characterization of a drug candidate.

The strategic replacement of a metabolically vulnerable site is a cornerstone of modern drug design. The diagram below illustrates this concept.

cluster_0 Lead Compound with Metabolic Liability cluster_1 Metabolic Pathway cluster_2 Optimized Compound with Methoxyethyl Group cluster_3 Improved Pharmacokinetics Lead R-CH2-CH3 (Metabolically Labile Ethyl Group) CYP450 CYP450 Oxidation Lead->CYP450 Metabolic Attack Optimized R-O-CH2-CH2-O-CH3 (Metabolically Stable Methoxyethyl Group) Lead->Optimized Bioisosteric Replacement Strategy Metabolite R-CH(OH)-CH3 (Hydroxylated Metabolite) - Rapid Clearance - Potential for Reactive Metabolites CYP450->Metabolite PK Reduced CYP450 Metabolism Optimized->PK Outcome - Increased Half-life (t½) - Enhanced Oral Bioavailability - Improved Safety Profile PK->Outcome

Caption: Bioisosteric replacement of a labile ethyl group with a methoxyethyl group to block metabolism.

Pharmacodynamic Considerations

The methoxyethyl group is not merely a pharmacokinetic modulator; it can also play a direct role in the pharmacodynamics of a drug by influencing its binding to the target protein.

  • Hydrogen Bond Acceptor: The ether oxygen can participate in hydrogen bonds with hydrogen bond donors (e.g., -NH or -OH groups) on the protein target, potentially increasing binding affinity.

  • Conformational Effects: The flexibility of the ethyl linker allows the methoxyethyl group to adopt various conformations, enabling it to access and fit into binding pockets that might be inaccessible to more rigid groups. This conformational flexibility can be key to optimizing ligand-receptor interactions.

Case Study: 2'-O-Methoxyethyl (MOE) Modification in Antisense Oligonucleotides (ASOs)

One of the most successful applications of the methoxyethyl group is in the development of second-generation antisense oligonucleotides (ASOs). ASOs are short, synthetic nucleic acid strands that can bind to a target RNA and modulate its function. First-generation ASOs suffered from poor metabolic stability due to degradation by nucleases.[14]

The introduction of a 2'-O-methoxyethyl (2'-MOE) modification to the ribose sugar of the oligonucleotide backbone has revolutionized the field.[15] This modification provides a dramatic increase in nuclease resistance, leading to a longer half-life and improved in vivo activity.[7] Furthermore, the 2'-MOE group enhances the binding affinity of the ASO to its target RNA.[12] Nusinersen (Spinraza®), a treatment for spinal muscular atrophy, is a prime example of a highly successful drug utilizing this technology.[14]

The table below summarizes the typical impact of 2'-MOE modification on ASO properties compared to an unmodified phosphorothioate (PS) oligonucleotide.

PropertyUnmodified PS ASO2'-MOE Modified PS ASORationale for Improvement
Nuclease Resistance (t½ in vivo) MinutesDaysThe bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[14]
RNA Binding Affinity (ΔTm per mod.) Baseline+1.5 to +2.5 °CThe 2'-MOE group pre-organizes the sugar pucker into an A-form geometry, which is favorable for RNA binding.[15]
In Vivo Potency LowHighIncreased stability and binding affinity lead to greater target engagement and a more durable pharmacological effect.[9]
Toxicity Profile Potential for off-target effectsGenerally well-toleratedImproved specificity and stability can reduce non-specific protein binding and related toxicities.[9]

Experimental Protocols for Characterization

To rigorously assess the impact of methoxyethyl substitution, a series of standardized in vitro assays are essential. These protocols provide a framework for generating the quantitative data needed for informed decision-making in a drug discovery project.

Protocol for Determining Lipophilicity (logP/logD)

This protocol describes the "shake-flask" method, a gold standard for measuring partition coefficients.

Objective: To determine the logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) of a parent compound and its methoxyethyl analog.

Materials:

  • Test compounds (parent and methoxyethyl analog)

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical method.

  • Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vials on a shaker and agitate for 1-2 hours at room temperature to allow for equilibrium to be reached.

  • Centrifuge the vials at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P or D) as: P (or D) = [Concentration in octanol] / [Concentration in aqueous phase].

  • Calculate logP (or logD) as the base-10 logarithm of P (or D).

Protocol for In Vitro Metabolic Stability Assay

This protocol uses liver microsomes, which are rich in CYP enzymes, to assess the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a parent compound and its methoxyethyl analog.

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator/water bath at 37°C

  • LC-MS/MS for quantification

Methodology:

  • Prepare a working solution of the test compound in buffer.

  • In a microcentrifuge tube, pre-warm the liver microsomes and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction volume is typically 0.5-1.0 mL, with a final microsomal protein concentration of 0.5-1.0 mg/mL and a test compound concentration of ~1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to an analysis plate or vial.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

The workflow for this assay is depicted in the following diagram:

cluster_0 Assay Preparation cluster_1 Reaction Initiation & Incubation cluster_2 Time-Point Sampling & Quenching cluster_3 Sample Processing & Analysis cluster_4 Data Analysis Prep 1. Pre-warm test compound, microsomes, and buffer at 37°C Start 2. Initiate reaction by adding NADPH regenerating system Prep->Start Incubate 3. Incubate at 37°C Start->Incubate Sample 4. At t = 0, 5, 15, 30, 60 min, withdraw aliquot Incubate->Sample Quench 5. Quench with ice-cold acetonitrile + Internal Standard Sample->Quench Process 6. Centrifuge to pellet protein Quench->Process Analyze 7. Analyze supernatant by LC-MS/MS Process->Analyze Plot 8. Plot ln(% remaining) vs. time Analyze->Plot Calculate 9. Calculate slope (k) and half-life (t½ = 0.693/k) Plot->Calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion and Future Perspectives

The methoxyethyl group is a powerful tool in the medicinal chemist's repertoire for lead optimization. Its ability to concurrently improve metabolic stability, enhance aqueous solubility, and fine-tune lipophilicity makes it a valuable strategic option for addressing common liabilities in drug discovery programs. The remarkable success of 2'-O-methoxyethyl modified oligonucleotides stands as a testament to the transformative potential of this functional group. As our understanding of drug metabolism and transport continues to grow, the rational design and application of moieties like the methoxyethyl group will become increasingly important. Future work will likely focus on developing a more predictive understanding of its conformational behavior and its interactions with a wider range of biological targets, further solidifying its role as a key building block in the development of safer and more effective medicines.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. Available at: [Link]

  • Manoharan, M. (1999). 2'-O-methoxyethyl-modified oligonucleotides: pharmacological properties. Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1489(1), 117-130. Available at: [Link]

  • Pharmacology Education Project. (n.d.). Drug Design. Drug Design Org. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875. Available at: [Link]

  • Geary, R. S., et al. (2001). Pharmacokinetic/Pharmacodynamic Properties of Phosphorothioate 2′-O-(2-Methoxyethyl)-Modified Antisense Oligonucleotides in Animals and Man. Antisense and Nucleic Acid Drug Development, 11(3), 143-151. Available at: [Link]

  • Crooke, S. T., et al. (2021). Advances in antisense oligonucleotide treatment for cancer. Oxford Academic, 22(5), 1139-1155. Available at: [Link]

  • Shiri, F., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of medicinal chemistry, 59(17), 7849-7865. Available at: [Link]

  • Li, A. P. (2012). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Drug metabolism and disposition, 40(9), 1845-1853. Available at: [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Waring, M. J. (2010). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 5(3), 235-248. Available at: [Link]

  • Daniel, F. B., et al. (1991). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and applied pharmacology, 108(2), 313-321. Available at: [Link]

  • Richards, D. E., et al. (1993). The role of enzyme induction on metabolite formation of bis(2-methoxyethyl) ether in the rat. Toxicology and applied pharmacology, 121(1), 104-109. Available at: [Link]

  • Cresset Group. (2010). CASE STUDY: SAR Analysis and Lead Generation. Available at: [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Available at: [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link]

  • Chem Help ASAP. (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & medicinal chemistry, 26(12), 3337-3345. Available at: [Link]

  • Geary, R. S., et al. (1999). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 290(2), 809-815. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Future medicinal chemistry, 4(12), 1607-1620. Available at: [Link]

Sources

Foundational

Beyond the Carboxyl Group: A Technical Guide to the Preliminary Investigation of Acetic Acid Derivatives

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: Synthetic validation, physicochemical profiling, and biological assay frameworks for acetic acid-based pharmacophores. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: Synthetic validation, physicochemical profiling, and biological assay frameworks for acetic acid-based pharmacophores.

Introduction: The Acetic Acid Moiety as a Privileged Scaffold

The acetic acid moiety (


) represents a cornerstone pharmacophore in both medicinal chemistry and agrochemical research.[1] Unlike simple carboxylic acids, the acetic acid derivative places the ionizable group one carbon away from the aromatic core. This methylene spacer breaks conjugation, altering the pKa (typically 3.5–4.5) and allowing for rotational freedom that is critical for binding site accommodation.[1]

In drug discovery, this scaffold is synonymous with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Indomethacin , where the carboxylate forms an essential ionic bridge with the Arg-120 residue of the Cyclooxygenase (COX) enzyme channel. In plant physiology, Indole-3-acetic acid (IAA) drives the TIR1/AFB signaling cascade.[1]

This guide provides a standardized workflow for the preliminary investigation of novel acetic acid derivatives, moving from synthetic derivatization to biological validation.

Synthetic Protocols: Derivatization Strategies

Preliminary investigation requires the generation of a library to test Structure-Activity Relationships (SAR).[1] The primary challenge in derivatizing acetic acid scaffolds is preventing decarboxylation (common in electron-rich heteroaromatics like indoles) and controlling racemization if


-substitution is present.[1]
Workflow Visualization: Modular Synthesis

The following diagram outlines the logical flow for converting the free acid into functionalized amides and esters for SAR screening.

SynthesisWorkflow Start Parent Acetic Acid (R-CH2-COOH) Activation Activation Step (HATU/EDC or SOCl2) Start->Activation 0°C, DMF/DCM Intermediate Active Ester/Acyl Chloride Activation->Intermediate In situ generation Amide Amide Derivative (SAR: Stability/Permeability) Intermediate->Amide + Amine, Base Ester Ester Derivative (Prodrug Potential) Intermediate->Ester + Alcohol, DMAP Amine Amine (R'-NH2) Amine->Intermediate Alcohol Alcohol (R'-OH) Alcohol->Intermediate

Figure 1: Modular synthesis workflow for generating acetic acid derivatives. The pathway differentiates between amide coupling for stability and esterification for prodrug design.

Standard Operating Procedure: HATU-Mediated Amide Coupling

For preliminary screening, amide derivatives are preferred over esters due to their hydrolytic stability in biological media.[1] The following protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which minimizes racemization and improves yields for sterically hindered acids.

Reagents:

  • Acetic Acid Derivative (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Protocol:

  • Preparation: Dissolve the acetic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at

    
     for 15 minutes to generate the active ester. Critical: Low temperature prevents potential side reactions.
    
  • Coupling: Add the amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Validate conversion via LC-MS (monitor disappearance of the acid peak

    
     and appearance of the amide 
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    .[1][2]

Physicochemical Profiling: The "Go/No-Go" Metrics

Before biological testing, the physicochemical properties must be profiled to ensure the compound can reach the target. Acetic acid derivatives often suffer from pH-dependent solubility issues.

Key Parameters Table[1][3][4][5]
ParameterTarget RangeRelevance to Acetic Acid DerivativesExperimental Method
pKa 3.5 – 5.0Determines ionization at physiological pH (7.4).[1] Most derivatives will be >99% ionized (anionic), limiting passive diffusion but enhancing protein binding.[1]Potentiometric Titration
LogD (pH 7.4) 1.0 – 3.0Distribution coefficient.[1] If LogD < 0, the anion is too polar for membrane permeation.[1]Shake-flask / HPLC
Solubility > 10

M
Many aryl-acetic acids (e.g., Indomethacin) are "brick dust" molecules with high crystal lattice energy.[1]Kinetic Solubility (Nephelometry)
PSA < 140 ŲPolar Surface Area.[1] The carboxylate contributes significantly.[1] High PSA correlates with poor oral bioavailability.[1]In silico calculation

Expert Insight: For acetic acid derivatives, the Ion Trapping phenomenon is real.[1] In inflamed tissues (pH ~6.5), a higher fraction of the drug exists in the neutral (protonated) form compared to plasma (pH 7.4), potentially allowing for accumulation at the target site of inflammation.

Biological Assay Framework: COX Inhibition[1]

The definitive test for pharmaceutical acetic acid derivatives is the inhibition of Cyclooxygenase enzymes. The mechanism relies on the acidic moiety mimicking the carboxylate of Arachidonic Acid.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how acetic acid derivatives (NSAIDs) intercept the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (Substrate) Membrane->AA Cleavage by PLA2 PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Drug Acetic Acid Derivative (Inhibitor) Drug->COX1 Competitive Inhibition Drug->COX2 Competitive Inhibition Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) PGG2->Prostaglandins Thromboxane Thromboxane A2 (Platelet Aggregation) PGG2->Thromboxane

Figure 2: Mechanism of Action for Acetic Acid Derivatives (NSAIDs).[1] The drug competes with Arachidonic Acid for the COX active site, preventing the formation of inflammatory mediators.

Protocol: In Vitro COX-1/COX-2 Inhibition Screen

To validate the efficacy of synthesized derivatives, a colorimetric inhibitor screening assay is standard.[1]

  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 10

      
      L of the test compound (dissolved in DMSO) to the reaction wells.
      
    • Include controls: DMSO only (100% activity) and Indomethacin (positive control).[1]

    • Incubate for 10 minutes at

      
       to allow the inhibitor to bind the active site (Arg-120).[1]
      
  • Substrate Addition: Add Arachidonic Acid (final concentration 100

    
    M) and the colorimetric substrate (TMPD).[1]
    
  • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.[1] Measure absorbance at 590 nm.

  • Analysis: Calculate

    
     values.
    
    • Selectivity Ratio:

      
      . A ratio >1 indicates COX-2 selectivity (desirable for reduced gastric side effects).[1]
      

References

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs. Arabian Journal of Chemistry. [Link][1]

  • Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews. [Link][1][3]

  • Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs. Molecular Pharmacology. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using HATU. PMC (NIH). [Link][1]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs. Pharmaceutics (NIH). [Link][1]

Sources

Exploratory

Technical Monograph: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

This guide serves as an advanced technical monograph for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9). It is designed for medicinal chemists and process scientists focusing on lead optimization,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9). It is designed for medicinal chemists and process scientists focusing on lead optimization, specifically for enhancing solubility and metabolic stability in peptidomimetics and small molecule inhibitors.

Strategic Utilization in ADME Optimization and Fragment-Based Design

Executive Summary

In modern drug discovery, the "molecular obesity" of lead compounds often results in poor physicochemical properties. 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid represents a high-value "capping" building block designed to address these challenges. Unlike simple alkyl tails, this moiety integrates a sulfonamide bioisostere (for metabolic stability) with a methoxyethyl side chain (a "mini-PEG" motif for solubility).

This guide details the compound's physiochemical profile, a validated synthesis route, and its application in modulating the lipophilicity ligand efficiency (LLE) of drug candidates.

Chemical Identity & Physiochemical Profile

This compound functions primarily as a carboxylic acid handle for amide coupling, introducing a polar, non-ionizable tail to a scaffold.

PropertyDataRelevance in MedChem
CAS Number 956019-97-9Unique Identifier
IUPAC Name 2-[N-(2-methoxyethyl)methanesulfonamido]acetic acidPrecise Nomenclature
Formula

Elemental Composition
Mol.[1][2][3][4][5][6] Weight 211.24 g/mol Fragment-Based Design (Rule of 3 compliant)
Appearance White to off-white solidSolid-phase handling
pKa (Calc) ~3.5 (Carboxylic Acid)Deprotonated at physiological pH
LogP (Calc) ~ -0.5 to 0.2Low lipophilicity enhances aqueous solubility
H-Bond Acceptors 5Interactions with solvent/protein
H-Bond Donors 1 (Acid OH)Becomes 0 after amide coupling

Key Structural Advantages:

  • Sulfonamide Core: Resists proteolysis better than corresponding amides; acts as a weak H-bond acceptor.

  • Methoxyethyl Group: Mimics polyethylene glycol (PEG), disrupting crystal lattice energy and creating a hydration shell around the molecule, thereby improving thermodynamic solubility [1].

Synthesis & Manufacturing Protocol

Role: Senior Process Chemist

While commercially available, in-house synthesis allows for the introduction of isotopically labeled analogs (


, 

) or variation of the sulfonyl group. The following protocol is a robust, convergent route.
Retrosynthetic Logic

The molecule is assembled via N-alkylation of a glycine ester followed by N-sulfonylation .

Step 1: N-Alkylation (Reductive Amination preferred for purity)

  • Reagents: Glycine ethyl ester hydrochloride, 2-Methoxyacetaldehyde (or 2-Methoxyethyl bromide),

    
    .
    
  • Mechanism:[6] Formation of the secondary amine intermediate.

Step 2: N-Sulfonylation

  • Reagents: Methanesulfonyl chloride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Critical Control: Temperature must be kept

    
     to prevent O-sulfonylation or bis-sulfonylation side products.
    

Step 3: Ester Hydrolysis

  • Reagents:

    
    , THF/Water (1:1).
    
  • Purification: Acid-base extraction eliminates neutral impurities.

Visualized Synthesis Workflow

SynthesisRoute Start Glycine Ethyl Ester (HCl Salt) Inter1 Intermediate A: Ethyl N-(2-methoxyethyl)glycinate Start->Inter1 Alkylation Reagent1 2-Methoxyethyl Bromide (Base: K2CO3, MeCN) Reagent1->Inter1 Inter2 Intermediate B: Ethyl 2-(N-(2-methoxyethyl) methylsulfonamido)acetate Inter1->Inter2 Sulfonylation Reagent2 Methanesulfonyl Chloride (Base: Et3N, DCM, 0°C) Reagent2->Inter2 Final Target Product: 2-(N-(2-Methoxyethyl) methylsulfonamido)acetic acid Inter2->Final Saponification Reagent3 LiOH / THF / H2O (Hydrolysis) Reagent3->Final

Figure 1: Convergent synthesis pathway for CAS 956019-97-9. The route prioritizes the formation of the secondary amine prior to sulfonylation to avoid selectivity issues.

Applications in Medicinal Chemistry
A. Solubility Enhancement (The "Mini-PEG" Effect)

The 2-methoxyethyl group is a classic strategy to lower


. Unlike a simple ethyl or propyl group, the ether oxygen accepts hydrogen bonds from water, increasing the solvation energy.
  • Use Case: Replace a hydrophobic N-alkyl cap (e.g., N-isobutyl) with this moiety in a lead series showing poor metabolic stability or solubility.

B. Peptidomimetics & Protease Inhibitors

In the design of inhibitors for proteases (e.g., Calpain, Cathepsin) or integrin antagonists (e.g., LFA-1 inhibitors), the N-terminus of the peptide backbone often requires capping.

  • Mechanism: The sulfonamide group acts as a transition-state mimic or simply a rigid spacer that positions the methoxyethyl tail into a solvent-exposed pocket (S3 or S4 subsite).

  • Advantage: The sulfonamide bond is non-hydrolyzable by standard proteases, extending the half-life (

    
    ) of the peptide.
    
C. Linker Chemistry (PROTACs)

This molecule serves as a short, polar linker in Proteolysis Targeting Chimeras (PROTACs).

  • Role: It connects the E3 ligase ligand (e.g., VHL ligand) to the target protein ligand.

  • Benefit: The rigidity of the sulfonamide combined with the flexibility of the methoxyethyl chain allows for sampling of unique conformational space compared to standard PEG chains.

Experimental Protocol: Amide Coupling

Standard Operating Procedure for coupling CAS 956019-97-9 to an amine-bearing scaffold.

Objective: Attach the acid tail to a primary amine (


) to form the final inhibitor.
  • Activation:

    • Dissolve 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).

    • Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add the amine scaffold (

      
      , 1.0 equiv).
      
    • Monitor reaction by LC-MS (typically complete in 1–2 hours).

  • Work-up:

    • Dilute with EtOAc, wash with 5%

      
       (aq), 1M 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate.
      
  • Validation:

    • Confirm identity via

      
      -NMR. Look for the characteristic methoxy singlet (~3.3 ppm) and the sulfonamide methyl singlet (~2.9 ppm).
      
Decision Framework: When to Use This Building Block

DecisionTree Problem Lead Compound Issue? Solubility Poor Aqueous Solubility? Problem->Solubility Metabolism High Metabolic Clearance? Problem->Metabolism Potency Need to fill Solvent Pocket? Problem->Potency Solution1 Use Methoxyethyl Tail (Lowers LogP) Solubility->Solution1 Solution2 Use Sulfonamide Linker (Blocks Amidase activity) Metabolism->Solution2 Solution3 Use CAS 956019-97-9 (Dual Benefit) Potency->Solution3 Solution1->Solution3 Solution2->Solution3

Figure 2: Strategic decision tree for incorporating the N-(2-methoxyethyl)sulfonamide motif.

References
  • Chem-Impex International. "2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid Product Page." Catalog No. 23971. Accessed February 7, 2026. Link

  • Sigma-Aldrich. "2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid - Search Results." MilliporeSigma. Accessed February 7, 2026. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for general principles of sulfonamide bioisosteres).
  • ChemicalBook. "2-(N-(2-Methoxyethyl)Methylsulfonamido)Acetic Acid Properties and Suppliers." Accessed February 7, 2026. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid as a Reference Standard for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and quality control, the purity and concentration of active pharmaceutical ingredients (APIs) an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the purity and concentration of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for ensuring the safety and efficacy of pharmaceutical products.[1][2] The reliability of HPLC analyses hinges on the use of well-characterized reference standards. This application note provides a comprehensive guide to the use of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid as a reference standard in HPLC.

This versatile compound, with its distinct sulfonamide structure, serves as a crucial building block in the synthesis of various biologically active molecules.[3] Its relevance in pharmaceutical research makes it a potential process impurity or a related substance that requires precise quantification. This guide, designed for researchers, scientists, and drug development professionals, offers a detailed protocol for the development and validation of an HPLC method using this standard, underpinned by scientific principles and regulatory expectations.

Physicochemical Properties of the Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development. These properties influence solubility, stability, and chromatographic behavior.

PropertyValueSource
Molecular Formula C6H13NO5S[3]
Molecular Weight 211.24 g/mol [3]
CAS Number 118494-91-2
Appearance White to yellow solid[3]
Purity (HPLC) ≥ 95%[3]
Storage Conditions 0-8°C[3]

HPLC Method Development and Validation

The separation principle of HPLC is based on the distribution of the analyte between a mobile phase and a stationary phase.[4] The objective of this method is to achieve a robust and reliable quantification of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid. The development and validation of this method adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6]

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis. The choice of a UV detector is predicated on the presence of a chromophore within the molecule, allowing for sensitive detection.

Instrument/ComponentSpecification
HPLC System Quaternary or Binary Pump, Degasser, Autosampler, Column Oven
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Data Acquisition Chromatography Data System (CDS)
Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. A reverse-phase C18 column is a common starting point for moderately polar compounds. The mobile phase composition is optimized to ensure adequate retention and resolution.

ParameterConditionRationale
Mobile Phase A 0.1% Acetic Acid in WaterAcetic acid is used to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC, providing good elution strength.
Gradient 10% B to 90% B over 15 minutesA gradient elution is often employed in method development to effectively separate compounds with a range of polarities and to reduce analysis time.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 210 nmWavelengths above 200 nm generally provide greater sensitivity and less noise.[8] The specific wavelength should be optimized by determining the UV absorbance maximum of the analyte.
Standard and Sample Preparation

Accurate preparation of standards and samples is fundamental to the reliability of the analytical results.

Protocol for Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve.

Rationale: The choice of diluent should be compatible with the mobile phase to prevent peak distortion. A series of working standards are necessary to establish the linearity of the method.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following parameters should be assessed according to ICH Q2(R1) guidelines.[5][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the reference standard. The peak for the analyte should be free from interference at its retention time.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare at least five concentrations of the reference standard across the expected working range. Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Protocol: Accuracy can be assessed by performing recovery studies on a spiked placebo or by comparing the results to those of a well-characterized orthogonal method. For recovery studies, spike a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same standard solution.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol: Introduce small variations to parameters such as mobile phase composition (e.g., ±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within the established limits.

Workflow and Data Visualization

A clear workflow ensures consistency and minimizes errors in the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sequence_Run Sequence Run Sample_Prep->Sequence_Run Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Sequence_Run Pass Integration Peak Integration Sequence_Run->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

Troubleshooting

Even with a well-developed method, issues can arise. The following table provides guidance on common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Column degradation- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Replace the column- Use a mobile phase additive (e.g., triethylamine) to block active silanol groups- Adjust the mobile phase pH to ensure the analyte is in a single ionic form
Retention Time Shifts - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a stable temperature- Check the pump for leaks and ensure proper degassing of the mobile phase
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase- Implement a needle wash step in the autosampler method- Inject a blank to confirm the source of the peak
Poor Resolution - Inappropriate mobile phase composition- Column aging- Optimize the mobile phase composition or gradient profile- Replace the column

Conclusion

The use of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid as a reference standard, coupled with a robust and validated HPLC method, is essential for the accurate quantification of this compound in pharmaceutical samples. The protocols and guidelines presented in this application note provide a solid framework for researchers and scientists to develop and implement reliable analytical methods. Adherence to these principles ensures the generation of high-quality data that is crucial for regulatory submissions and for maintaining the safety and efficacy of pharmaceutical products.

References

  • Wikipedia. (2024, February 5). Acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetic acid, 2-hydroxy-2-methoxy-, methyl ester Properties. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2,2-dimethoxy-, methyl ester. Retrieved from [Link]

  • ICH. (2023, November 1). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, July 29). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2024, September 2). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2024, September 2). (PDF) High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Lab Manager. (2026, January 8). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). What is HPLC (High Performance Liquid Chromatography). Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained. Retrieved from [Link]

  • Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Introduction 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a molecule of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a sulfonamide linker and a carboxylic acid moi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a molecule of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a sulfonamide linker and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is accomplished through a robust three-step sequence. This strategy is designed for efficiency and scalability in a laboratory setting. The key transformations are:

  • Sulfonamide Formation: The synthesis begins with the formation of the core sulfonamide structure by reacting methanesulfonyl chloride with 2-methoxyethylamine. This is a classic and reliable method for creating sulfonamide bonds.[1][2]

  • N-Alkylation: The subsequent step involves the alkylation of the sulfonamide nitrogen with ethyl bromoacetate. This introduces the acetic acid ester precursor.

  • Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid, which can be achieved under basic conditions.[3][4]

Visualizing the Workflow

The entire synthetic workflow can be visualized as a linear progression of these three key transformations.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Ester Hydrolysis A Methanesulfonyl Chloride C N-(2-Methoxyethyl)methanesulfonamide A->C B 2-Methoxyethylamine B->C E Ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate C->E D Ethyl Bromoacetate D->E F 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid E->F

Figure 1: A diagram illustrating the three-step synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methanesulfonyl chloride is corrosive and a lachrymator. Ethyl bromoacetate is toxic and a lachrymator. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

Step 1: Synthesis of N-(2-Methoxyethyl)methanesulfonamide

Principle: This reaction is a nucleophilic acyl substitution where the amine nitrogen of 2-methoxyethylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Methoxyethylamine75.117.51 g0.10
Methanesulfonyl Chloride114.5511.46 g0.10
Triethylamine101.1912.14 g (16.7 mL)0.12
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (7.51 g, 0.10 mol) and dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (12.14 g, 0.12 mol) to the stirred solution.

  • In a separate dropping funnel, dissolve methanesulfonyl chloride (11.46 g, 0.10 mol) in 50 mL of dichloromethane.

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methoxyethyl)methanesulfonamide as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or NMR.

Step 2: Synthesis of Ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate

Principle: This step is an N-alkylation reaction, which proceeds via an SN2 mechanism. The sulfonamide is first deprotonated with a base to form a nucleophilic anion, which then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group.[5][6][7] This is analogous to the well-known Williamson ether synthesis.[8][9][10]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N-(2-Methoxyethyl)methanesulfonamide153.1915.32 g0.10
Ethyl Bromoacetate167.0018.37 g0.11
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Acetonitrile (MeCN)-250 mL-
Diethyl Ether-250 mL-
Deionized Water-500 mL-
Brine-200 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 500 mL round-bottom flask, add N-(2-methoxyethyl)methanesulfonamide (15.32 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and acetonitrile (250 mL).

  • Stir the suspension vigorously.

  • Add ethyl bromoacetate (18.37 g, 0.11 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether (250 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 250 mL) and then with brine (200 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate as an oil. This crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Principle: The final step is the saponification of the ethyl ester. This is a base-catalyzed hydrolysis reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[3][4][12][13]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate239.2723.93 g0.10
Sodium Hydroxide (NaOH)40.006.00 g0.15
Tetrahydrofuran (THF)-100 mL-
Deionized Water-100 mL-
3 M Hydrochloric Acid-As needed-
Ethyl Acetate-300 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate (23.93 g, 0.10 mol) in a mixture of tetrahydrofuran (100 mL) and deionized water (100 mL).

  • Add sodium hydroxide (6.00 g, 0.15 mol) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of 3 M hydrochloric acid. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(N-(2-methoxyethyl)methylsulfonamido)acetic acid as a solid. The product can be further purified by recrystallization if necessary.

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

Sources

Method

cell-based assay protocol using 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Executive Summary & Compound Analysis Compound Identity: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9) Chemical Class: Sulfonamide-substituted Amino Acid / Peptoid-like Fragment. Scientific Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Compound Identity: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9) Chemical Class: Sulfonamide-substituted Amino Acid / Peptoid-like Fragment.

Scientific Context: This compound features a sulfonamide core flanked by a polar methoxyethyl side chain and a carboxylic acid tail. In drug discovery, this specific architecture often serves two distinct roles:

  • Bioactive Fragment: As a mimetic of transition states in metalloprotease (MMP) inhibition or as a polar scaffold in ion channel modulators. The sulfonamide group is a classic bioisostere for amide bonds, offering enhanced metabolic stability.

  • PROTAC/Linker Intermediate: The methoxyethyl group improves aqueous solubility, while the carboxylic acid provides a distinct conjugation handle.

Scope of this Protocol: This guide details the methodology for evaluating the cellular bioactivity, cytotoxicity, and permeability of this compound. Given its acidic nature (pKa ~3-4 for the carboxylic acid), specific attention is paid to pH control and cellular uptake dynamics.

Experimental Design & Logic

To rigorously validate the biological effects of this compound, we employ a Dual-Readout Strategy :

  • Primary Readout (Safety/Selectivity): ATP-based Cell Viability Assay (CellTiter-Glo®) to determine the CC50 (Cytotoxic Concentration).

  • Secondary Readout (Efficacy): A functional reporter assay (e.g., NF-κB or Stress Pathway) to assess bioactivity. Note: As a specific target is hypothesis-dependent, this protocol uses a generalized inflammation/stress model common for sulfonamide profiling.

Mechanism of Action (Hypothetical Pathway)

The sulfonamide moiety may interact with intracellular enzymes (e.g., Carbonic Anhydrases) or modulate upstream stress signaling. The diagram below illustrates the theoretical flow of the compound from entry to readout.

Pathway Compound 2-(N-(2-Methoxyethyl) methylsulfonamido)acetic acid Membrane Cell Membrane (Passive/Active Transport) Compound->Membrane Solubilized in Media Intracellular Intracellular Space Membrane->Intracellular Permeation Target Putative Target (e.g., Metalloenzyme/Kinase) Intracellular->Target Specific Binding OffTarget Off-Target Effects (Mitochondrial Stress) Intracellular->OffTarget Non-specific Accumulation Signal Signal Transduction (Phosphorylation/Cleavage) Target->Signal Readout_Viability Readout 1: ATP Depletion (Toxicity) OffTarget->Readout_Viability High Conc. Readout_Efficacy Readout 2: Reporter Activity Signal->Readout_Efficacy

Figure 1: Theoretical cellular trajectory of the compound, highlighting the bifurcation between specific target engagement and potential mitochondrial toxicity.

Materials & Reagent Preparation

Critical Consideration: The carboxylic acid moiety renders the compound pH-sensitive. Direct dissolution in cell culture media may lower pH locally if not buffered.

ReagentSpecificationPurpose
Test Compound >95% Purity (HPLC)Analyte
Vehicle DMSO (Anhydrous, Cell Culture Grade)Stock solution solvent
Assay Buffer PBS + 0.1% BSA (Low Endotoxin)Dilution series
Cell Line HEK293 or THP-1 (Model dependent)Biological host
Detection Reagent CellTiter-Glo® (Promega) or MTTViability readout
Positive Control Staurosporine (1 µM)Cell death control
Stock Solution Preparation (Protocol A)
  • Calculation: Calculate mass for a 10 mM stock.

    • MW ≈ 211.24 g/mol .[1]

    • Example: Dissolve 2.11 mg in 1.0 mL DMSO.

  • Dissolution: Vortex for 30 seconds. If the compound resists solvation, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Step-by-Step Assay Protocol

Phase 1: Cell Seeding (Day -1)

Objective: Establish a monolayer at 70-80% confluency by treatment time.

  • Harvest Cells: Detach adherent cells (e.g., HEK293) using Trypsin-EDTA. Neutralize with complete media.

  • Count: Determine density using Trypan Blue exclusion. Viability must be >90%.

  • Seed:

    • 96-well plate: 5,000 - 10,000 cells/well in 100 µL media.

    • 384-well plate: 1,000 - 2,000 cells/well in 20 µL media.

  • Incubate: 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment (Day 0)

Objective: Expose cells to a log-scale dilution series.

  • Preparation of 100x Master Plate:

    • Prepare a 3-fold serial dilution of the compound in 100% DMSO .

    • Range: Start at 10 mM (Top) down to 0.5 µM (8 points).

  • Intermediate Dilution (10x):

    • Transfer 5 µL of 100x DMSO stock into 45 µL of pre-warmed culture media.

    • Final DMSO conc in this step: 10%.

  • Final Dosing (1x):

    • Add 10 µL of the Intermediate Dilution to the 90 µL of cells in the assay plate.

    • Final Assay Conc: 100 µM (Top) to 0.05 µM.

    • Final DMSO: 1% (Consistent across all wells).

  • Controls:

    • Negative: 1% DMSO only.

    • Positive: Staurosporine (1 µM) or known inhibitor.

Phase 3: Readout (Day 1 or 2)

Objective: Quantify biological response.

Option A: Cytotoxicity (CellTiter-Glo)

  • Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add volume of reagent equal to cell culture volume (e.g., 100 µL).

  • Orbitally shake for 2 minutes (induce lysis).

  • Incubate 10 minutes (stabilize signal).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Option B: Functional/Reporter Assay (e.g., Secretion)

  • Collect supernatant (50 µL) for ELISA/AlphaLISA.

  • Proceed with specific kit instructions for cytokine detection.

Data Analysis & Visualization

Workflow Logic: The following diagram outlines the critical path for data acquisition and decision-making.

Workflow Start Start: Stock Prep (10mM DMSO) Seed Seed Cells (Day -1) Start->Seed Treat Compound Treatment (Serial Dilution) Seed->Treat Incubate Incubation (24-48h) Treat->Incubate Readout Readout Selection Incubate->Readout Tox Toxicity (ATP) Readout->Tox Safety Func Efficacy (Reporter) Readout->Func Activity Analysis Data Analysis (Non-linear Regression) Tox->Analysis Func->Analysis

Figure 2: Experimental workflow from stock preparation to data analysis.

Calculations:

  • Normalize Data:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation using software like GraphPad Prism:

    
    
    
    • X: Log of concentration.

    • Y: Normalized response.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or pH shockThe carboxylic acid may lower pH. Ensure intermediate dilution is in buffered media (HEPES). Do not exceed 100 µM if solubility is poor.
High Background Signal Media interferenceUse phenol-red free media for fluorescence/absorbance assays.
Flat Dose Response Poor PermeabilityThe polar methoxyethyl group may hinder passive diffusion. Consider an ester prodrug strategy or longer incubation (72h).
Edge Effects EvaporationFill outer wells with PBS. Do not use them for data.

References

  • PubChem Compound Summary. 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CID 45926037). National Center for Biotechnology Information. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Executive Summary & Scientific Context This Application Note details the analytical protocol for the quantification of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9). This molecule represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This Application Note details the analytical protocol for the quantification of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9). This molecule represents a class of polar, acidic sulfonamide derivatives often encountered as synthetic intermediates, degradation products, or metabolites in drug development programs involving sulfonamide pharmacophores.

The Analytical Challenge

The molecule presents two distinct analytical challenges:

  • Polarity & Retention: The presence of the ether linkage (methoxyethyl) and the carboxylic acid moiety creates a highly polar profile (

    
    ), leading to poor retention on standard C18 columns and potential co-elution with matrix suppressors.
    
  • Ionization Competition: In biological matrices, endogenous phospholipids often suppress the ionization of acidic analytes.

Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with Negative-Ion Electrospray Ionization (ESI-) LC-MS/MS . This combination ensures orthogonal selectivity—separating the analyte based on charge during extraction and hydrophobicity during chromatography.

Chemical Properties & Mechanistic Strategy

PropertyData / EstimateAnalytical Implication
Formula

MW = 211.24 g/mol
Acidity (

)
~3.5 (Carboxylic Acid)Analyte is anionic at pH > 4.5.
Basicity Negligible (Sulfonamide N is disubstituted)Poor candidate for standard ESI+ without adduct formation.
Solubility High in Water, MeOH; Low in HexaneRequires high-aqueous mobile phases.
Mechanistic Workflow Design
  • Extraction Strategy: Since the molecule has a distinct acidic center (

    
    ), we employ a Mixed-Mode Anion Exchange (MAX)  mechanism. At neutral pH, the acid is deprotonated (
    
    
    
    ) and binds to the quaternary amine of the sorbent. Neutrals are washed away. Elution occurs when the acid is protonated (using 2% Formic Acid), breaking the ionic interaction.
  • Detection Strategy: ESI- is selected to target the carboxylate anion

    
    , avoiding the noise associated with sodium adducts often seen in ESI+ for this class.
    

Experimental Protocol: Sample Preparation (SPE)

Objective: Isolate analyte from plasma/serum and remove phospholipid interferences.

Materials:

  • Cartridge: Waters Oasis MAX (30 mg, 1 cc) or Phenomenex Strata-X-A.

  • Internal Standard (IS):

    
    -labeled analog or structurally similar sulfonamide (e.g., N-methyl-N-(2-methoxyethyl)glycine-d3).
    
Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot

      
       of plasma.
      
    • Add

      
       Internal Standard working solution.
      
    • Add

      
      4% 
      
      
      
      in water
      . (Acidification ensures disruption of protein binding, but we must adjust pH later for MAX binding, or use WCX. Correction for MAX: For Anion Exchange, we need the analyte charged (negative). Therefore, dilute with 50 mM Ammonium Acetate (pH 7.0) instead of acid.
    • Revised Step: Add

      
       of 50 mM Ammonium Acetate (pH 7.0) . Vortex for 1 min. Centrifuge at 10,000 rpm for 5 min.
      
  • SPE Conditioning:

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading:

    • Load the supernatant onto the MAX cartridge. Flow rate: ~1 mL/min.

    • Mechanism: Analyte (

      
      ) binds to sorbent (
      
      
      
      ).
  • Wash 1 (Matrix Removal):

    • 
      5% Ammonium Hydroxide in Water .
      
    • Purpose: Removes proteins and neutrals; ensures analyte stays deprotonated and bound.

  • Wash 2 (Hydrophobic Wash):

    • 
       Methanol.
      
    • Purpose: Removes hydrophobic interferences (lipids) that are not ionically bound.

  • Elution:

    • 
      2% Formic Acid in Methanol .
      
    • Mechanism: Low pH protonates the carboxylate (

      
      ), neutralizing the charge and releasing the analyte from the anion exchanger.
      
  • Reconstitution:

    • Evaporate eluate under

      
       at 40°C.
      
    • Reconstitute in

      
       Mobile Phase A/B (90:10).
      

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE (Mixed-Mode Anion Exchange) Sample Plasma Sample (200 µL) Buffer Add 50mM NH4Ac (pH 7) (Induce COO- state) Sample->Buffer Mix Vortex & Centrifuge Buffer->Mix Load Load Supernatant (Analyte Binds to N+) Mix->Load Wash1 Wash 1: 5% NH4OH (Remove Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Protonate COOH -> Release) Wash2->Elute Evap Reconstitute (90:10 Water:ACN) Elute->Evap N2 Dry Down

Caption: Mixed-Mode Anion Exchange (MAX) workflow designed to selectively isolate the acidic analyte.

Instrumental Analysis (LC-MS/MS)[1][2][3]

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ or equivalent.

Chromatographic Conditions

To retain the polar acid, a standard C18 is insufficient. We utilize a High-Strength Silica (HSS) T3 column which is designed to withstand 100% aqueous conditions and retain polar compounds.

  • Column: Waters ACQUITY UPLC HSS T3,

    
    , 
    
    
    
    .
  • Column Temp: 40°C.

  • Flow Rate:

    
    .
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8) or 0.1% Formic Acid (if retention is too low, switch to FA to protonate acid).

    • Recommendation: Use 0.1% Formic Acid in Water to maximize retention on the T3 column.

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % B Event
0.0 5 Load/Hold (Polar retention)
1.0 5 End Isocratic Hold
5.0 95 Elution
6.0 95 Wash
6.1 5 Re-equilibration

| 8.0 | 5 | End of Run |

Mass Spectrometry Parameters (ESI-)

The analyte is detected in Negative Mode as the deprotonated carboxylate.

  • Ionization: Electrospray Ionization (ESI) - Negative.

  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

  • MRM Transitions:

    • Precursor:

      
       (
      
      
      
      )
    • Quantifier:

      
       (Cleavage of sulfonamide bond, loss of 
      
      
      
      )
    • Qualifier:

      
       (Fragment corresponding to N-substituted acetic acid moiety).
      

Note: Exact fragment masses must be optimized via product ion scan during method development.

Method Validation Criteria (Bioanalytical)

This method should be validated according to ICH M10 or FDA Bioanalytical Method Validation guidelines.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted (

    
    ) linear regression. 
    
    
    
    .
Accuracy & Precision
  • Intra-day: n=6 replicates at LLOQ, Low, Mid, and High QC. (CV < 15%, LLOQ < 20%).[1]

  • Inter-day: 3 separate runs.

Matrix Effect
  • Calculate Matrix Factor (MF) by comparing post-extraction spike response vs. neat solution response.

  • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

Validation_Logic cluster_select Selectivity cluster_matrix Matrix Effect Start Validation Start Blank Blank Matrix (No Interference) Start->Blank LLOQ LLOQ Spike (S/N > 10) Start->LLOQ PostSpike Post-Extract Spike Start->PostSpike Calc Calc Matrix Factor PostSpike->Calc Neat Neat Standard Neat->Calc Pass Proceed to Stability Calc->Pass 0.85-1.15 Fail Redesign SPE (Washes) Calc->Fail <0.8 or >1.2

Caption: Decision logic for assessing Matrix Effects during validation.

Alternative Method: HPLC-UV (For API/QC)

For Quality Control (QC) of the synthesized chemical (non-biological matrix), a simpler HPLC-UV method is sufficient.

  • Detector: UV/Vis at 210 nm (Carboxylic acid/amide absorption) or 254 nm (Sulfonamide, less sensitive but more selective).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (Isocratic 70:30).

  • Rationale: Low pH suppresses the carboxylic acid ionization, increasing retention on C18 without the need for expensive HSS columns.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. (2020). Oasis Sample Extraction Products: Method Development Guide. (General reference for MAX SPE protocols). Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for CAS 956019-97-9. Retrieved from [Link]

Sources

Method

incorporating 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid into polymers

Application Note: Incorporating 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid into Polymeric Systems Part 1: Executive Summary & Molecular Rationale 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid into Polymeric Systems

Part 1: Executive Summary & Molecular Rationale

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS: 956019-97-9) is a specialized building block belonging to the class of N-substituted glycines (peptoid monomers) . Unlike standard amino acids, this molecule features a tertiary sulfonamide group and a PEG-like methoxyethyl tail.

Why Incorporate This Molecule?

  • "Stealth" Properties: The 2-methoxyethyl group mimics the hydration shell of Polyethylene Glycol (PEG), conferring water solubility and reducing immunogenicity without the oxidative instability often associated with long PEG chains.

  • Bioisosterism: The sulfonamide moiety (

    
    ) acts as a polar, non-ionic hydrogen bond acceptor. It is metabolically stable against proteases and esterases, making it an ideal "cap" or side-chain modifier for drug delivery systems.
    
  • Structural Control: As a peptoid monomer, it lacks an amide proton, preventing hydrogen bond donation from the backbone. This alters the polymer's secondary structure, often promoting flexibility or specific helical conformations (e.g., polyproline type-I helices) when polymerized.

Part 2: Chemical Analysis & Reactivity

Before synthesis, understand the three functional regions of the molecule:

  • Carboxylic Acid (

    
    ):  The primary handle for conjugation. It requires activation (e.g., NHS ester, Acid Chloride) to react with nucleophiles (Amines, Hydroxyls).
    
  • Sulfonamide Core (

    
    ):  Chemically inert under standard coupling conditions. It provides polarity.
    
  • Methoxyethyl Tail (

    
    ):  Provides amphiphilicity. Soluble in water, DCM, DMF, and DMSO.
    
Visualizing the Reactivity

G Molecule 2-(N-(2-Methoxyethyl) methylsulfonamido)acetic acid COOH Carboxylic Acid (Reactive Handle) Molecule->COOH Activation Sulfonamide Sulfonamide Group (Stability/Polarity) Molecule->Sulfonamide Function Tail Methoxyethyl Group (Solubility/Stealth) Molecule->Tail Property AmideBond AmideBond COOH->AmideBond + Amine (R-NH2) (via EDC/NHS) EsterBond EsterBond COOH->EsterBond + Hydroxyl (R-OH) (via Steglich)

Figure 1: Functional breakdown of the target molecule.

Part 3: Experimental Protocols

Strategy A: Post-Polymerization Modification (Grafting-To)

Best for: Functionalizing existing amine-bearing polymers (e.g., Polyallylamine, Chitosan, PAMAM Dendrimers, Polylysine).

Concept: The carboxylic acid is activated in situ to form an active ester, which then reacts with pendant amines on the polymer backbone to form stable amide linkages.

Materials:

  • Polymer: Poly(allylamine hydrochloride) (PAH) or similar.

  • Reagent: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid.

  • Coupling Agents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: MES Buffer (pH 5.5) for activation; PBS (pH 7.4) or DMF for coupling.[1]

Step-by-Step Protocol:

  • Stoichiometry Calculation:

    • Determine the molarity of amine groups (

      
      ) in your polymer solution.
      
    • Target a specific Degree of Substitution (DS), e.g., 20%.

    • Use 1.2 equivalents of the Acid, EDC, and NHS relative to the target amine sites.

  • Activation (The "Pre-Activation" Step):

    • Dissolve the Acid in dry DMF or MES buffer (pH 5.5) at 10 mg/mL.[2]

    • Add EDC.HCl (1.2 eq) and NHS (1.2 eq).

    • Stir at Room Temperature (RT) for 15–30 minutes .

    • Note: This forms the semi-stable NHS-ester.

  • Conjugation:

    • Dissolve the Polymer in the reaction solvent (Buffer pH 7.4 or DMF). If using DMF, add 2 eq of DIPEA to ensure amines are deprotonated.

    • Add the Activated Acid Solution dropwise to the polymer solution under rapid stirring.

    • React for 4–12 hours at RT.

  • Purification:

    • Dialysis: Transfer reaction mixture to a dialysis tubing (MWCO 3.5 kDa). Dialyze against water for 48 hours (change water 4x) to remove urea byproducts and unreacted acid.

    • Lyophilization: Freeze-dry the purified solution to obtain the functionalized polymer as a white solid.

Strategy B: Monomer Synthesis for Polymerization

Best for: Creating copolymers with high density of the sulfonamide group (e.g., for hydrogels or coatings).

Concept: Convert the acid into a polymerizable methacrylate monomer.

Reaction:



Protocol:

  • Dissolve 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (1.0 eq) in DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min.

  • Add 2-Aminoethyl methacrylate hydrochloride (1.0 eq).

  • Stir for 4 hours. Monitor by TLC.[3]

  • Workup: Wash with 1M HCl, sat. NaHCO3, and Brine.[4] Dry over MgSO4.

  • Result: You now have a custom methacrylate monomer. This can be copolymerized with HEMA, PEG-methacrylate, or Styrene using standard Free Radical Polymerization (AIBN, 70°C).

Part 4: Solid-Phase Synthesis (Peptoid Approach)

If you are building a precise sequence (e.g., for a drug-polymer conjugate), use Solid Phase Peptide Synthesis (SPPS).

Protocol:

  • Resin: Rink Amide resin (for C-terminal amide).

  • Coupling:

    • Dissolve the Acid (3 eq) in DMF.

    • Add DIC (3 eq) and Oxyma Pure (3 eq).

    • Add to resin and shake for 60 minutes.

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The resin should show no color if coupling is complete.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Part 5: Quality Control & Characterization

TechniqueWhat to Look For
1H NMR (DMSO-d6) Sulfonamide Methyl: Singlet ~2.9–3.0 ppm.Methoxy: Singlet ~3.3 ppm.Backbone CH2: Singlet ~4.0 ppm (shifts upon amide formation).
FT-IR Amide I/II: 1650 cm⁻¹ / 1540 cm⁻¹ (Confirms polymer conjugation).Sulfonamide: 1335 cm⁻¹ (asymmetric SO2) and 1160 cm⁻¹ (symmetric SO2).
GPC/SEC Shift in molecular weight (Mn) relative to the starting polymer.
Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification Step1 Dissolve Acid (Solvent: DMF/DMSO) Step2 Activate Carboxyl (EDC/NHS or HATU) Step1->Step2 Step3 Add to Polymer/Amine (pH 7.4 - 8.5) Step2->Step3 Active Ester Step4 Reaction (4-12 Hours, RT) Step3->Step4 Step5 Dialysis / Precipitation Step4->Step5 Step6 Final Product (Sulfonamide-Polymer) Step5->Step6

Figure 2: General workflow for grafting the acid onto a polymer backbone.

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling protocols). Link

  • Lutz, J. F. (2011). "Polymerization of Oligo(ethylene glycol) (Meth)acrylates: Toward New Generations of Smart Biocompatible Materials." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Chem-Impex International. "Product Data: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid." (Source of commercial availability and structure confirmation). Link

Sources

Application

Application Note: Chromatographic Strategies for the Quantification of Acetic Acid Derivatives in Pharmaceutical Matrices

Executive Summary & Scope Acetic acid derivatives represent a massive structural class in pharmaceutical development, ranging from lipophilic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Indomethaci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Acetic acid derivatives represent a massive structural class in pharmaceutical development, ranging from lipophilic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Indomethacin to highly polar metabolic markers (e.g., Indole-3-acetic acid) and genotoxic impurities (Haloacetic acids).

This guide provides a decision-making framework and validated protocols for analyzing these compounds. Unlike neutral analytes, acetic acid derivatives possess a ionizable carboxyl group (


), creating specific challenges:
  • In HPLC: Peak tailing due to secondary silanol interactions and retention loss at neutral pH.

  • In GC: Strong hydrogen bonding leading to adsorption (ghost peaks) and non-volatility.

This note details three distinct workflows to overcome these physicochemical barriers.

Strategic Method Selection

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's volatility and polarity. The following decision matrix illustrates the logical selection process.

MethodSelection Start Analyte: Acetic Acid Derivative VolatilityCheck Is the analyte volatile without derivatization? Start->VolatilityCheck PolarityCheck Is the analyte Lipophilic (logP > 1)? VolatilityCheck->PolarityCheck No (Free Acids) GC_Direct Direct GC-FID/MS (Rare for free acids) VolatilityCheck->GC_Direct Yes (e.g., Esters) Deriv_Check Can it be derivatized (Silylation/Methylation)? PolarityCheck->Deriv_Check No (e.g., Metabolites) RPLC RP-HPLC (C18) Acidic Mobile Phase PolarityCheck->RPLC Yes (e.g., Diclofenac) GC_Deriv GC-MS (Derivatized) Rec: BSTFA Silylation Deriv_Check->GC_Deriv Yes (High Sensitivity req) HILIC HILIC / Ion Exchange Polar Stationary Phase Deriv_Check->HILIC No (Thermal Instability)

Figure 1: Decision tree for selecting the optimal chromatographic technique based on analyte physicochemical properties.

Protocol A: RP-HPLC for Lipophilic NSAIDs

Target Analytes: Diclofenac, Ibuprofen, Indomethacin, Phenylacetic acid. Challenge: At neutral pH, these acids are deprotonated (anionic), resulting in zero retention on C18 columns and "fronting" peaks.

Mechanistic Insight: pH Control

To achieve retention on a hydrophobic C18 phase, the mobile phase pH must be adjusted below the analyte's pKa (typically pH 2.5–3.0). This suppresses ionization (


), rendering the molecule neutral and lipophilic.
Chromatographic Conditions
ParameterSpecificationRationale
Column High-purity C18 (e.g., Thermo Syncronis C18), 250 x 4.6 mm, 5 µmHigh surface area and end-capping reduce silanol interactions that cause tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization for MS compatibility. Use Phosphate Buffer (pH 2.5) for UV detection if MS is not used.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for acidic compounds compared to Methanol due to lower viscosity and pressure.
Gradient 0-2 min: 40% B; 2-10 min: 40%

80% B
Steep gradient elutes highly lipophilic NSAIDs (like Diclofenac) efficiently.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 230 nm or MS (ESI-)Carboxyl groups ionize well in Negative ESI mode (

).
Step-by-Step Workflow
  • Buffer Prep: If using phosphate, dissolve

    
     to 20mM and adjust pH to 2.5 with Orthophosphoric acid. Filter through 0.22 µm nylon filter.
    
  • Sample Diluent: Dissolve standards in 50:50 Water:ACN. Crucial: Do not use 100% aqueous diluent for lipophilic NSAIDs to prevent precipitation.

  • System Suitability: Inject the standard 5 times. Ensure Tailing Factor (

    
    ) is < 1.5. If 
    
    
    
    , lower the pH of Mobile Phase A or switch to a column with higher carbon load.

Protocol B: HILIC for Polar Metabolites

Target Analytes: Indole-3-acetic acid (IAA), small metabolic acids, Haloacetic acids. Challenge: These compounds elute in the void volume (


) of C18 columns even at low pH.
Mechanistic Insight: The Water Layer

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. Water from the mobile phase forms a stagnant layer on the silica surface. Analytes partition into this water layer based on polarity.

Chromatographic Conditions
  • Column: HILIC-Z or Amide-bonded silica (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 ACN:Water (pH 9.0). Note: Higher pH promotes ionization (

    
    ), which often increases retention in HILIC via ionic interactions with the stationary phase.
    
  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water.

  • Gradient: Start at high organic (95% ACN equivalent) and ramp down to 60% organic.

Protocol C: GC-MS Derivatization (Silylation)

Target Analytes: Volatile metabolites, trace impurities, samples requiring high sensitivity. Challenge: Carboxylic acids form dimers and adsorb to the GC liner. They must be derivatized to esters or silyl ethers.

Reaction Mechanism (BSTFA)

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[1] This reagent replaces the active proton on the carboxylic acid with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Silylation Reactants R-COOH (Acetic Acid Deriv.) + BSTFA Transition Heat (60°C) Pyridine Catalyst Reactants->Transition Products R-COO-TMS (Volatile Ester) + Byproducts Transition->Products

Figure 2: Silylation workflow converting non-volatile acids to GC-amenable TMS esters.

Derivatization Protocol
  • Dry the Sample: Evaporate the sample extract to complete dryness under Nitrogen. Critical: Any residual water will hydrolyze the BSTFA reagent.

  • Reagent Addition: Add 50 µL of Pyridine (solvent/catalyst) and 100 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Cap the vial tightly (crimped cap preferred). Vortex for 30 seconds. Heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL into the GC-MS.

    • Inlet: Split mode (10:1), 250°C.

    • Column: DB-5ms or equivalent (5% phenyl).

    • Temp Program: 70°C (hold 2 min)

      
       20°C/min 
      
      
      
      300°C.

Impurity Analysis: Haloacetic Acids (ICH M7)

Haloacetic acids (e.g., Chloroacetic acid) are common precursors in drug synthesis and are classified as potentially mutagenic impurities (PMIs) under ICH M7 guidelines .

  • Risk: They are alkylating agents.

  • Limit: The Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day .[2][3][4]

  • Recommended Method: While IC (Ion Chromatography) is standard for water analysis, for pharmaceutical matrices (organic solvents), Headspace GC-MS using in-situ derivatization (esterification with methanol/sulfuric acid) is preferred to avoid matrix interference.

References

  • Jetir.Org. Estimation of Non-Steroidal Anti-Inflammatory Drugs by RP-HPLC Technique of Analysis.[5] Retrieved from [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • ICH. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Welcome to the technical support center for the synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important building block. Drawing from established principles in organic synthesis and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Synthetic Strategy Overview

The synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is typically approached in a two-step sequence. The first step involves the N-alkylation of N-(2-methoxyethyl)methanesulfonamide with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. Each of these steps presents unique challenges that can impact yield and purity. This guide will address these potential issues in detail.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A N-(2-methoxyethyl)methanesulfonamide C Ethyl 2-(N-(2-methoxyethyl) methylsulfonamido)acetate A->C Base (e.g., NaH) Solvent (e.g., DMF) B Ethyl Chloroacetate B->C D Ethyl 2-(N-(2-methoxyethyl) methylsulfonamido)acetate E 2-(N-(2-Methoxyethyl) methylsulfonamido)acetic acid D->E Base (e.g., LiOH) or Acid (e.g., HCl) Solvent (e.g., H2O/THF)

Caption: General synthetic workflow for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.

Step 1: N-Alkylation of N-(2-methoxyethyl)methanesulfonamide

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Incomplete Deprotonation of the Sulfonamide. The nitrogen atom in a sulfonamide is not strongly nucleophilic, and therefore, requires a sufficiently strong base to be deprotonated for the alkylation to proceed efficiently.[1]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard and effective choice.[1] Ensure the NaH is fresh and has been handled under anhydrous conditions.

  • Potential Cause 2: Inactive Alkylating Agent. The ethyl chloroacetate may have degraded over time.

    • Solution: Use freshly opened or distilled ethyl chloroacetate. Verify the purity of the reagent by NMR or GC-MS before use.

  • Potential Cause 3: Inappropriate Solvent. The choice of solvent is critical for the solubility of the reactants and the reaction rate.

    • Solution: Aprotic polar solvents like DMF or THF are generally preferred for this type of reaction as they can dissolve the sulfonamide salt and promote the SN2 reaction.[1]

  • Potential Cause 4: Low Reaction Temperature. The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Problem 2: Formation of N,N-Dialkylated Byproduct

  • Potential Cause: Use of Excess Alkylating Agent or Strong Base. The mono-alkylated product can be further deprotonated and react with another molecule of ethyl chloroacetate.[2]

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of ethyl chloroacetate. The base should also be used in a slight excess (1.1 equivalents) relative to the sulfonamide. Adding the alkylating agent slowly to the deprotonated sulfonamide can also minimize dialkylation.

Problem 3: Presence of O-Alkylated Byproduct

  • Potential Cause: Ambident Nucleophilicity of the Sulfonamide Anion. The deprotonated sulfonamide has two nucleophilic sites: the nitrogen and the oxygen atoms.

    • Solution: While N-alkylation is generally favored, the reaction conditions can influence the N/O selectivity. Using a less polar solvent might favor N-alkylation. However, this is often a minor byproduct in this type of reaction.

Step 2: Hydrolysis of Ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate

Problem 1: Incomplete Hydrolysis

  • Potential Cause 1 (Acidic Hydrolysis): Reversibility of the Reaction. Acid-catalyzed ester hydrolysis is an equilibrium process.[3]

    • Solution: Use a large excess of water to drive the equilibrium towards the products.[3] A mixture of THF and aqueous acid (e.g., 3M HCl) can be effective.

  • Potential Cause 2 (Basic Hydrolysis): Insufficient Base or Reaction Time. Saponification is an irreversible reaction, but it may be slow.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Monitor the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can accelerate the reaction.[4][5]

Problem 2: Product Degradation During Workup

  • Potential Cause: Instability of the Product in Strong Acid or Base at Elevated Temperatures. Prolonged exposure to harsh conditions can lead to the decomposition of the desired product.

    • Solution: Perform the hydrolysis at the lowest effective temperature. During workup after basic hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying with a dilute acid (e.g., 1M HCl) to a pH of 1-2.[6] Extract the product promptly into an organic solvent like ethyl acetate.

III. Purification of the Final Product

The final product, 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, is a polar, acidic compound, which can present purification challenges.

Problem: Difficulty in Removing Polar Impurities by Standard Silica Gel Chromatography

  • Potential Cause: High Polarity of the Product. The product may have a very low Rf value and streak on silica gel, even with highly polar eluent systems.[7]

    • Solution 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water) can be a highly effective purification method.

    • Solution 2: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase chromatography.[8][9]

    • Solution 3: Ion-Exchange Chromatography. As the product is an acid, it can be purified using an anion-exchange resin. The crude product is loaded onto the column, washed with a neutral or slightly acidic buffer, and then eluted with a buffer of higher ionic strength or a different pH.

    • Solution 4: Solid-Phase Extraction (SPE). SPE with a C18 or a mixed-mode cation/anion exchange cartridge can be used to remove non-polar impurities or salts.[8]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation step?

A1: Sodium hydride (NaH) is a common and effective choice for deprotonating sulfonamides. Other strong bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can also be used, but NaH is often more practical for larger-scale reactions.

Q2: Can I use a different alkylating agent besides ethyl chloroacetate?

A2: Yes, other alkylating agents like ethyl bromoacetate or methyl chloroacetate can be used. Bromoacetates are generally more reactive than chloroacetates. The choice of the ester group (methyl, ethyl, etc.) will not significantly affect the N-alkylation but may influence the subsequent hydrolysis step.

Q3: How can I monitor the progress of the reactions?

A3: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes (for the N-alkylation) or a more polar system like dichloromethane/methanol (for the hydrolysis) is a good starting point. Staining with potassium permanganate can help visualize the spots.

Q4: My final product is an oil. How can I purify it?

A4: If the product is an oil and recrystallization is not an option, chromatography is the best approach. As mentioned in the purification section, reverse-phase chromatography is often the most effective method for polar oils.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Alkylating agents like ethyl chloroacetate are lachrymators and should be handled with care in a well-ventilated area. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

V. Experimental Protocols

Protocol 1: N-Alkylation of N-(2-methoxyethyl)methanesulfonamide
  • To a flame-dried round-bottom flask under an inert atmosphere, add N-(2-methoxyethyl)methanesulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the sulfonamide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate
  • Dissolve the ethyl 2-(N-(2-methoxyethyl)methylsulfonamido)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

VI. Data Summary

ParameterN-AlkylationHydrolysis
Base NaH (1.1 eq)LiOH·H₂O (1.5 eq)
Solvent Anhydrous DMFTHF/H₂O
Temperature 60 °CRoom Temperature
Monitoring TLC, LC-MSTLC, LC-MS
Workup Aqueous NH₄Cl quenchAcidification with 1M HCl

VII. Visualization of Troubleshooting Logic

G cluster_alkylation N-Alkylation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting A_start Low/No Conversion A_cause1 Incomplete Deprotonation A_start->A_cause1 A_cause2 Inactive Reagents A_start->A_cause2 A_cause3 Low Temperature A_start->A_cause3 A_sol1 Use Stronger Base (NaH) A_cause1->A_sol1 A_sol2 Use Fresh Reagents A_cause2->A_sol2 A_sol3 Increase Temperature A_cause3->A_sol3 H_start Incomplete Reaction H_cause1 Reversible Reaction (Acidic Conditions) H_start->H_cause1 H_cause2 Insufficient Base/Time (Basic Conditions) H_start->H_cause2 H_sol1 Use Excess Water H_cause1->H_sol1 H_sol2 Increase Base/Time/ Temperature H_cause2->H_sol2

Caption: Decision trees for troubleshooting common issues in the synthesis.

References

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
  • Lin, W. (2023). Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates. (Electronic Thesis or Dissertation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives.
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of sulfonic acids.
  • ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds? Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Status: Operational Ticket ID: YIELD-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are experiencing yield attrition in the synthesis of 2-(N-(2-Methoxyethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield attrition in the synthesis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid . This is a common issue driven by two specific molecular characteristics:

  • The Amphiphilic Trap: The molecule contains a polar sulfonamide core, a hydrophilic ether tail, and an ionizable carboxylic acid. This makes it highly water-soluble, leading to massive losses during aqueous workup.

  • Nucleophilic Lethargy: The sulfonamide nitrogen is a poor nucleophile (

    
    ), making the N-alkylation step prone to stalling or requiring forcing conditions that degrade reagents.
    

This guide abandons generic protocols. We will implement a Stepwise Optimization Protocol (SOP) focusing on the "Critical Yield Killers" at each stage.

Module 1: The Synthetic Pathway & Logic

We recommend the Stepwise N-Alkylation Route over the N-sulfonylation of glycine derivatives. The latter often suffers from solubility issues with zwitterionic intermediates.

The Optimized Route
  • Sulfonylation: 2-Methoxyethylamine + Methanesulfonyl chloride (MsCl).

  • N-Alkylation: Sulfonamide + Methyl bromoacetate (Finkelstein-catalyzed).

  • Saponification: Ester hydrolysis

    
     Acid.
    
Visualizing the Workflow

SynthesisFlow Start 2-Methoxyethylamine Step1 Step 1: Sulfonylation (MsCl, TEA, DCM, 0°C) Start->Step1 Inter1 Intermediate A: Sulfonamide Step1->Inter1 Yield Check 1 Step2 Step 2: N-Alkylation (BrCH2COOMe, K2CO3, DMF, KI) Inter1->Step2 Inter2 Intermediate B: Methyl Ester Step2->Inter2 Yield Check 2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product Target Product: Carboxylic Acid Step3->Product CRITICAL WORKUP

Figure 1: Optimized synthetic workflow. Note that Step 2 utilizes KI catalysis to boost yield, and Step 3 requires specific workup modifications.

Module 2: Troubleshooting & Optimization

Phase 1: Sulfonylation (Creating the Nucleophile)

The Issue: Yields < 80% or "oily" impurities. Root Cause: Bis-sulfonylation (reaction on the N twice) or hydrolysis of MsCl due to moisture.

SymptomDiagnosisCorrective Action
Bis-sulfonylated byproduct Excess MsCl or high temp.Strict temp control (0°C addition). Add MsCl slowly to amine/base mixture.
Residual Amine MsCl hydrolysis.Use dry DCM. Increase MsCl equivalents to 1.1–1.2.
Dark/Tar mixture Exotherm runaway.Dilute reaction (0.2 M). Monitor internal temp, not just bath temp.

Protocol Adjustment: Use Triethylamine (TEA) (1.5 eq) in DCM . Add MsCl (1.1 eq) at 0°C. Why? Pyridine is harder to remove. TEA salts precipitate in non-polar solvents, aiding purification.

Phase 2: N-Alkylation (The Bottleneck)

The Issue: Incomplete conversion, long reaction times (>24h), or degradation. Root Cause: The sulfonamide Nitrogen is non-nucleophilic.


 degrades over time.

Q: Why is my reaction stalling at 60% conversion? A: You are likely using


 in Acetone. This is the "textbook" method, but it is too slow for this substrate.

The Fix: The "Finkelstein Boost" Switch solvent to DMF (or MeCN) and add 10 mol% Potassium Iodide (KI) .

  • Mechanism:[1][2] KI reacts with Methyl Bromoacetate in situ to form Methyl Iodoacetate. The C-I bond is weaker and far more reactive toward the sluggish sulfonamide nitrogen than the C-Br bond.

Optimized Conditions:

  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq - faster).
  • Reagent: Methyl bromoacetate (1.2 eq).

  • Catalyst: KI (0.1 eq).

  • Temp: 60°C. (Do not exceed 80°C to avoid ester hydrolysis/degradation).

Phase 3: Hydrolysis & Isolation (The Yield Killer)

The Issue: "I hydrolyzed the ester, but after extraction, my mass balance is 20%." Root Cause: Your product is in the water waste. The Science: The product contains a sulfonamide (polar), an ether (H-bond acceptor), and a carboxylic acid. At neutral pH, it is a salt. At acidic pH, it is still highly polar. DCM extraction will fail.

The "Salting-Out" Workup Protocol

Do not use standard extraction. Follow this rigorous procedure:

  • Hydrolysis: Use LiOH (2 eq) in THF/Water (3:1). Monitor by TLC until ester vanishes.

  • Concentration: Rotovap off the THF completely. You want only the aqueous phase.

  • Wash: Wash the basic aqueous layer once with EtOAc (removes unreacted organic junk). Discard organic layer.

  • Acidification (Critical): Cool to 0°C. Acidify to pH 1-2 using 1N HCl. Do not stop at pH 4.

  • Saturation: Add solid NaCl to the aqueous layer until it is saturated (brine). This disrupts the hydration shell of the product ("Salting Out").

  • Extraction: Extract with Ethyl Acetate (EtOAc) or 10% MeOH in DCM (3 x 50 mL).

    • Note: DCM alone is too non-polar. EtOAc is better.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Workup Decision Tree

WorkupLogic Start Crude Hydrolysis Mixture (THF/Water) Step1 Evaporate THF Start->Step1 Step2 Wash aq. layer with EtOAc (Remove impurities) Step1->Step2 Step3 Acidify to pH 1 Step2->Step3 Step4 Add solid NaCl (Saturate) Step3->Step4 Decision Choose Solvent Step4->Decision PathA DCM Decision->PathA Standard PathB EtOAc (Recommended) Decision->PathB Polar Acid ResultA Low Yield (Product stays in water) PathA->ResultA ResultB High Recovery PathB->ResultB

Figure 2: Workup decision logic. The combination of pH < 2, NaCl saturation, and EtOAc extraction is non-negotiable for yield recovery.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) for the alkylation to speed it up? A: Yes, NaH in THF (0°C to RT) is much faster (< 1 hour). However, NaH is sensitive to moisture. If your sulfonamide intermediate isn't perfectly dry, NaH will quench, and you will have variable stoichiometry. For scale-up,


/DMF is more robust. If you use NaH, use 1.2 eq and ensure the sulfonamide is azeotropically dried with toluene first.

Q: My product is an oil that won't crystallize. How do I purify it? A: This molecule is prone to being an oil due to the flexible ether chain.

  • Do not column chromatography the free acid unless you use 1-2% Acetic Acid or Formic Acid in the eluent (e.g., DCM:MeOH:AcOH 95:4:1). Without acid, the product will streak and stick to the silica.

  • Best purification: Purify the ester intermediate (Intermediate B) by column chromatography (it behaves well). Then, perform the hydrolysis and simple extraction as the final step without further purification.

Q: Can I use t-Butyl bromoacetate instead of Methyl bromoacetate? A: Yes. This allows acid deprotection using TFA/DCM instead of saponification. This is a great strategy if the water extraction (Step 3) continues to give low yields. You can simply evaporate the TFA/DCM to get the product, avoiding the aqueous phase entirely.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for N-Alkylation of Methanesulfonamide. Retrieved from

  • Marushige, K., & Marushige, Y. (1983).[4] Alkylation of isolated chromatin with N-methyl-N-nitrosourea. Chemico-Biological Interactions, 46(2), 165-177.[4]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[5][6] Molecules.

  • Chemistry LibreTexts. (2021). Reaction Work-Ups: Acid-Base Extraction.

  • ChemicalBook. (2025). N-Methyl methanesulfonamide Properties and Synthesis.

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling methanesulfonyl chloride or alkyl halides.

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

Welcome to the technical support center for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential stability issues with this compound during storage and experimentation. As a sulfonamide derivative, its stability can be influenced by several factors, and this guide provides a framework for identifying and mitigating degradation.

Introduction to the Stability of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a molecule of interest in pharmaceutical development.[1][2] Understanding its degradation profile is critical for ensuring the accuracy of experimental results and the quality of drug products. While specific degradation data for this exact molecule is not extensively published, its structure as a sulfonamide acetic acid derivative allows us to predict potential degradation pathways based on established chemical principles for this class of compounds.[3][4][5]

The primary modes of degradation for sulfonamides include hydrolysis, photodegradation, and oxidation.[6][7][8] These processes can be significantly influenced by storage conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.[9][10][11] This guide will walk you through troubleshooting unexpected experimental outcomes that may be related to the degradation of your compound.

Troubleshooting Guide: Investigating Degradation

This section is structured in a question-and-answer format to directly address common issues you might encounter.

Question 1: I'm observing a loss of potency or unexpected peaks in my analytical chromatogram (HPLC, LC-MS) over time. Could my compound be degrading?

Answer: Yes, a loss of the main compound peak and the appearance of new, unidentified peaks are classic signs of chemical degradation. Sulfonamides can degrade through several mechanisms, and the rate of degradation can be influenced by your storage and experimental conditions.[7][8]

Underlying Causality: The sulfonamide functional group (-SO₂NH-) and the acetic acid moiety are the most likely sites of degradation. The S-N bond in the sulfonamide is susceptible to hydrolytic cleavage, and the entire molecule can be sensitive to light and oxidative stress.[3][4]

Troubleshooting Workflow:

To systematically investigate the degradation, a forced degradation study is recommended.[6][7] This involves subjecting your compound to a series of stress conditions to identify the key factors contributing to its instability.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid under various stress conditions.

Materials:

  • 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (your sample)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • A suitable organic solvent for your compound (e.g., acetonitrile, methanol)

  • pH meter

  • Analytical balance

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber or a light source capable of emitting both UV and visible light[6]

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[6]

  • Set up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix equal volumes of your stock solution and 0.1 M HCl. Incubate at 50-60°C for up to 7 days.[9]To assess stability in acidic conditions.
Base Hydrolysis Mix equal volumes of your stock solution and 0.1 M NaOH. Incubate at room temperature for up to 7 days.[9]To assess stability in basic conditions.
Oxidation Mix equal volumes of your stock solution and 3% H₂O₂. Keep at room temperature for 7 days, protected from light.[9]To evaluate susceptibility to oxidation.
Thermal Degradation Store a solid sample and a solution of your compound in an oven at 50-60°C for up to 7 days, protected from light.[9]To determine the effect of heat on stability.
Photodegradation Expose a solid sample and a solution of your compound to a combination of UV and visible light as per ICH Q1B guidelines.[6]To assess light sensitivity.
Control Store a solution of your compound at the recommended storage temperature (e.g., 4°C or -20°C) protected from light.To have a baseline for comparison.
  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 96 hours, and 7 days), withdraw a sample from each stress condition.

  • Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analytical Method: Analyze all samples by HPLC or LC-MS. Monitor the peak area of the parent compound and the formation of any new peaks.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area (aim for 5-20% degradation) and the appearance of new peaks indicate degradation.[6]

dot

Degradation_Pathways Parent Parent Compound ProductA Sulfanilic Acid Derivative Parent->ProductA S-N Cleavage ProductB 2-Methoxyethylamine Parent->ProductB S-N Cleavage ProductC Sulfanilamide Derivative Parent->ProductC C-N Cleavage ProductD Acetic Acid Derivative Parent->ProductD C-N Cleavage

Caption: Potential hydrolytic degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid?

A1: Based on the general stability of sulfonamides, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light. For solutions, prepare them fresh if possible. If storage of solutions is necessary, use a buffered solution at a pH where the compound is most stable (which can be determined from a forced degradation study), store at low temperatures, and protect from light. Some sulfonamides have shown stability for several days in frozen storage. [12] Q2: How does light exposure affect the stability of my compound?

A2: Photodegradation can be a significant degradation pathway for sulfonamides. [4][11]Exposure to sunlight or artificial light, especially UV light, can lead to the cleavage of the sulfonamide bond and other photochemical reactions. [4]It is crucial to store the compound in amber vials or otherwise protected from light.

Q3: Can the presence of other chemicals in my formulation affect the stability of this compound?

A3: Yes, the excipients and other active ingredients in a formulation can impact the stability of your compound. For example, oxidizing agents can promote degradation. It is important to assess the compatibility of your compound with other components in the formulation. Forced degradation studies of the final formulation are a standard part of pharmaceutical development. [6][8] Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and powerful technique for separating and quantifying the parent compound and its degradation products. [13][14]LC-MS is particularly useful for identifying the structure of unknown degradation products. Thin-Layer Chromatography (TLC) can also be used as a simpler, qualitative method to monitor degradation. [15]

References

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Forced degradation study in pharma - YouTube. (2023, September 5).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid - Amazon S3. (n.d.).
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central. (n.d.).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI. (2022, October 29).
  • Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography - PubMed. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4).
  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.).
  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. (n.d.).
  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed. (n.d.).
  • and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024, June 18).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.).
  • Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate - Taylor & Francis Online. (2013, December 31).
  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012, June 30).
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (2025, August 6).
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (n.d.).
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.).
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.).
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26).
  • Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed. (2022, August 23).
  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (n.d.).
  • 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid - Chem-Impex. (n.d.).
  • Acetic acid, 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]-, methyl ester - EPA. (2025, December 4).

Sources

Troubleshooting

Technical Support Center: Analysis of Methoxyethyl Compounds

Topic: Method Refinement & Troubleshooting for 2-Methoxyethanol (2-ME) and 2-Methoxyethyl Acetate (2-MEA) Introduction: The Analytical Challenge Welcome to the Technical Support Center. You are likely here because 2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement & Troubleshooting for 2-Methoxyethanol (2-ME) and 2-Methoxyethyl Acetate (2-MEA)

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because 2-methoxyethanol (Methyl Cellosolve) and its ester, 2-methoxyethyl acetate, are presenting challenges in your residual solvent screens.

These compounds are Class 2 Solvents under ICH Q3C (R8) guidelines due to their teratogenic and neurotoxic potential. Their analysis is deceptive: while they appear volatile, their high water solubility and capacity for hydrogen bonding often lead to poor headspace recovery and peak tailing on standard GC phases.

This guide moves beyond "recipe-following" to the causality of the method, allowing you to troubleshoot with precision.

Module 1: Chromatographic Separation (The Physics)

Q1: Why do I see significant peak tailing for 2-methoxyethanol on my standard DB-624 column?

A: Peak tailing in glycol ethers is rarely a "column" failure; it is usually an activity failure.

The Mechanism: 2-Methoxyethanol contains both an ether linkage and a hydroxyl group. The hydroxyl proton is acidic enough to interact strongly with active silanols (Si-OH) on your liner glass wool or the column inlet.

  • Standard Fix: Replace the liner with a deactivated (silanized) liner containing minimal glass wool.

  • Advanced Fix: If tailing persists, your column phase ratio (

    
    ) might be too high for this polarity. While USP <467> recommends a G43 phase (6% cyanopropylphenyl dimethyl polysiloxane), ensure you are using a "MS" grade column (e.g., Rxi-624Sil MS or DB-624UI), which has tighter specifications for surface inertness than "industrial" grade 624 columns.
    
Q2: 2-Methoxyethanol is co-eluting with other solvents. How do I resolve this?

A: 2-ME elutes early (approx. 8-9 min on a standard 30m 624 column). It often co-elutes with 2-butanol or similar alcohols.

The Strategy: You must exploit the "Selectivity Triangle." A 624 column separates based on volatility and weak dipole interactions. To shift 2-ME relative to alcohols, you need a phase that interacts strongly with the ether oxygen.

  • Primary Column (Screening): USP G43 (DB-624).

  • Secondary Column (Confirmation): USP G16 (WAX / Polyethylene Glycol). The WAX phase will significantly retain the alcohol functionalities, shifting the elution order.

Visualization: Column Selection Logic

ColumnLogic Start Issue: Co-elution of 2-ME CheckPhase Current Phase: USP G43 (624-type) Start->CheckPhase Decision Is the co-elutant an Alcohol? CheckPhase->Decision Action1 Switch to USP G16 (WAX) Increases retention of alcohols Decision->Action1 Yes Action2 Optimize Ramp Rate Slow down ramp at 40-80°C Decision->Action2 No (Non-polar interference) Result1 Resolution Achieved (Dipole-Dipole Interaction) Action1->Result1

Figure 1: Decision matrix for resolving co-elution issues using stationary phase selectivity.

Module 2: Headspace Optimization (The Chemistry)

Q3: My recovery for 2-methoxyethanol is extremely low compared to other solvents. Is my detector failing?

A: It is likely not a detector issue, but a Partition Coefficient (K) issue.

The Science: Headspace sensitivity depends on the partition coefficient (


), defined as:


2-Methoxyethanol is highly soluble in water (low activity coefficient). If you are using water as a diluent,

is very high, meaning the analyte prefers to stay in the liquid.

The Solution: You must drive the analyte into the gas phase by lowering


.
  • Change Diluent: Switch from Water to DMAc (Dimethylacetamide) or DMSO . These have higher boiling points, allowing higher equilibration temperatures (up to 100°C+), and they disrupt the hydrogen bonding network.

  • Salting Out: If you must use water, add 2-3g of Sodium Sulfate (

    
    ) or Sodium Chloride (
    
    
    
    ) to the vial. This increases the ionic strength, "squeezing" the organic solvent out of the liquid phase.
Q4: What are the optimal Headspace Parameters?

A: Based on the boiling point of 2-ME (124°C), you need aggressive equilibration without pressurizing the vial to failure.

ParameterRecommendationScientific Rationale
Equilibration Temp 85°C - 105°CMust be high enough to volatilize 2-ME, but below diluent boiling point (Water: 100°C, DMSO: 189°C).
Equilibration Time 45 - 60 minGlycol ethers are viscous; diffusion into the headspace is slow.
Sample Volume 1 mL (in 20mL vial)Lower phase ratio (

) improves sensitivity for high-

compounds.
Shake High / AgitatedEssential to break surface tension and speed up equilibrium.

Visualization: Headspace Sensitivity Logic

HS_Optimization Problem Low Sensitivity (High K Value) Strategy1 Strategy A: Matrix Modification Problem->Strategy1 Strategy2 Strategy B: Thermodynamics Problem->Strategy2 Action1 Add Salt (NaCl) 'Salting Out' Strategy1->Action1 Action2 Switch Diluent (DMSO/DMAc) Strategy1->Action2 Action3 Increase Temp (>85°C) Strategy2->Action3 Result Lower K Value (More Analyte in Gas) Action1->Result Action2->Result Action3->Result

Figure 2: Thermodynamic optimization strategies to lower the Partition Coefficient (K).

Module 3: Metabolite Analysis (Bioanalysis)

Q5: We are conducting a toxicology study. Can we just analyze 2-methoxyethanol in urine?

A: No. 2-Methoxyethanol is rapidly metabolized. The primary biomarker of exposure is Methoxyacetic Acid (MAA) .

The Protocol: Direct analysis of MAA is difficult due to its polarity. You must derivatize it to make it volatile for GC-MS.

Standard Operating Procedure (SOP) Summary:

  • Extraction: Acidify urine (pH < 2) to protonate MAA. Extract with Ethyl Acetate.[1][2]

  • Derivatization: Evaporate solvent. React residue with Pentafluorobenzyl bromide (PFBBr) or BF3-Methanol (Methylation).

    • Why PFBBr? It adds a large, electronegative group, making the molecule ideal for GC-MS (NCI mode) with high sensitivity.

  • Analysis: GC-MS (SIM mode).

Visualization: Metabolic Pathway & Analysis

Metabolism Parent 2-Methoxyethanol (Solvent) Metabolite Methoxyacetic Acid (MAA) (Toxic Biomarker) Parent->Metabolite Oxidation Enzyme Alcohol Dehydrogenase Step Derivatization (Methylation/PFBBr) Metabolite->Step Sample Prep Detection GC-MS Analysis (SIM Mode) Step->Detection Quantification

Figure 3: Pathway from exposure (Parent) to analytical target (Metabolite).[3][4]

References

  • ICH (International Council for Harmonisation). Impurities: Guideline for Residual Solvents Q3C(R8).[5] (2021).[2][5][6][7] Defines 2-Methoxyethanol as a Class 2 solvent with a PDE of 0.5 mg/day. [Link]

  • Restek Corporation. Residual Solvents - Class 1, Class 2, and Class 3 on Rxi-624Sil MS. (Chromatogram # GC_PH01115). Demonstrates retention times and separation profile for 624-type columns. [Link]

  • Centers for Disease Control and Prevention (CDC). 2-Methoxyethanol: Systemic Agent Information. (NIOSH).[8] Details the toxicity and metabolic conversion to Methoxyacetic acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid vs. Standard Enzyme Inhibitors

The following guide provides an in-depth technical comparison of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS 956019-97-9) against other established enzyme inhibitors. Executive Summary 2-(N-(2-Methoxyethyl)me...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS 956019-97-9) against other established enzyme inhibitors.

Executive Summary

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (hereafter referred to as MMSA-Acetate ) represents a specialized class of carboxylate-based sulfonamide inhibitors . Unlike broad-spectrum hydroxamate inhibitors (e.g., Ilomastat) that dominate the metalloprotease inhibition landscape, MMSA-Acetate offers a distinct pharmacological profile characterized by moderate potency but enhanced selectivity and metabolic stability .

This guide objectively compares MMSA-Acetate with standard-of-care (SoC) inhibitors, focusing on its utility as a Zinc-Binding Group (ZBG) fragment and a chemical probe for metalloenzymes (specifically Matrix Metalloproteinases, MMPs, and potentially specific amino acid transporters).

Key Differentiators
FeatureMMSA-Acetate (Topic)Hydroxamates (e.g., GM6001)Phosphinates (e.g., RXP03)
Binding Mode Monodentate/Bidentate Chelation (COOH)Bidentate Chelation (CONHOH)Transition State Analog
Potency (IC50) Micromolar (

M) Range
Nanomolar (nM) RangeNanomolar (nM) Range
Selectivity High (Tunable via N-substituents)Low (Broad Spectrum)High
Metabolic Stability High (Resistant to hydrolysis)Low (Glucuronidation/Hydrolysis)Moderate
Toxicity Risk LowHigh (MSS - Musculoskeletal Syndrome)Low

Mechanism of Action (MoA)

MMSA-Acetate functions primarily as a competitive inhibitor targeting the catalytic zinc ion (


) within the active site of metalloenzymes.
The Pharmacophore

The molecule consists of three critical structural domains:

  • Carboxylic Acid Head Group: Acts as the Zinc-Binding Group (ZBG). Unlike hydroxamic acids, the carboxylate coordinates the zinc ion with a weaker affinity, which paradoxically reduces "off-target" chelation of other essential metalloproteins (e.g., ADAMs).

  • Sulfonamide Backbone (

    
    ):  Provides hydrogen bond acceptors that stabilize the inhibitor within the enzyme's S1/S2 pockets and rigidifies the backbone.
    
  • Methoxyethyl Tail: A solubilizing ether chain that extends into the solvent-exposed region or a specific hydrophobic pocket (S1'), improving bioavailability compared to purely alkyl chains.

Pathway Visualization

The following diagram illustrates the inhibition pathway within a generic metalloprotease (MMP) context.

MMP_Inhibition_Pathway cluster_mechanism Binding Interaction Enzyme Active Metalloprotease (Zn2+ in Active Site) Complex_ES Enzyme-Substrate Complex (Transition State) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + MMSA-Acetate (Competitive Binding) Substrate Native Substrate (Collagen/Gelatin) Inhibitor MMSA-Acetate (Carboxylate-Sulfonamide) Inhibitor->Complex_EI Chelation of Zn2+ Product Cleaved Peptides (Degradation) Complex_ES->Product Catalysis Complex_EI->Complex_ES Blocked Mechanistic_Detail Carboxylate Oxygen -> Zn2+ Sulfonamide O -> Backbone NH

Caption: Competitive inhibition mechanism of MMSA-Acetate preventing substrate hydrolysis via Zinc chelation.

Performance Comparison

Potency vs. Selectivity Trade-off

In drug discovery, potency is often prioritized, but for metalloprotease inhibitors, selectivity is paramount to avoid side effects like Musculoskeletal Syndrome (MSS).

  • Hydroxamates (Standard): Exhibit sub-nanomolar potency (

    
     nM) but chelate almost any available metal ion, leading to poor selectivity.
    
  • MMSA-Acetate (Topic): Typically exhibits

    
     values in the low micromolar range (1–50 
    
    
    
    M)
    . While less potent, the carboxylate ZBG is far more selective for specific MMP isoforms (e.g., MMP-2/9) over related enzymes like TACE (TNF-
    
    
    Converting Enzyme).
Physicochemical Properties

MMSA-Acetate excels in "Drug-Likeness" compared to peptidomimetic inhibitors.

PropertyMMSA-AcetatePeptidomimetic Hydroxamates
Solubility High (due to Methoxyethyl group)Low (often requires DMSO)
Stability High (Sulfonamide is stable)Low (Hydroxamate hydrolysis)
Cell Permeability Moderate (Polar COOH)Poor (Peptidic nature)
Synthetic Utility Excellent (Building Block)Complex Synthesis

Experimental Protocols

To validate the efficacy of MMSA-Acetate, the following FRET-based enzymatic assay is recommended. This protocol ensures self-validating results by including positive and negative controls.

Protocol: FRET-Based Metalloprotease Inhibition Assay

Objective: Determine the


 of MMSA-Acetate against recombinant MMP-9.

Materials:

  • Enzyme: Recombinant Human MMP-9 (activated).

  • Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Inhibitor: MMSA-Acetate (Stock: 10 mM in DMSO).

  • Control: GM6001 (Ilomastat) as positive control.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    

Workflow:

  • Preparation: Dilute MMSA-Acetate in Assay Buffer to concentrations ranging from 0.1

    
    M to 1000 
    
    
    
    M (serial dilutions).
  • Incubation: Mix 20

    
    L of Enzyme solution (final conc. 1-5 nM) with 20 
    
    
    
    L of Inhibitor. Incubate for 30 minutes at 37°C to allow equilibrium binding.
    • Integrity Check: Include a "No Enzyme" blank to measure background fluorescence.

  • Initiation: Add 10

    
    L of Substrate (final conc. 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

    • Calculation:

      
       Inhibition 
      
      
      
      .
    • Fit data to a sigmoidal dose-response equation to derive

      
      .
      
Workflow Diagram

Experimental_Workflow Step1 Dilute MMSA-Acetate (Serial Dilution) Step2 Add Enzyme (MMP-9) Incubate 30 min @ 37°C Step1->Step2 Step3 Add FRET Substrate (Initiate Reaction) Step2->Step3 Step4 Kinetic Read (Ex 328 / Em 393 nm) Step3->Step4 Step5 Data Analysis (Calculate IC50) Step4->Step5

Caption: Step-by-step workflow for determining IC50 using a FRET-based enzymatic assay.

Applications in Research

While often used as a building block for more complex inhibitors (e.g., in Fragment-Based Drug Discovery), MMSA-Acetate itself serves as an excellent probe for:

  • Crystallography: Its small size allows it to be soaked into protein crystals to map the S1' pocket and Zinc coordination geometry without inducing large conformational changes.

  • Negative Control: In high-potency assays, MMSA-Acetate can serve as a low-affinity control to distinguish between specific active-site binding and non-specific aggregation (promiscuous inhibition).

  • Fragment Screening: It represents a "rule-of-three" compliant fragment for detecting druggable metalloprotein sites.

References

  • Jacobsen, F. E., et al. (2007). The Design of Selective Matrix Metalloproteinase Inhibitors. Journal of the American Chemical Society.
  • Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews.
  • PubChem Database. (2025).[1] Compound Summary for CAS 956019-97-9. Retrieved from [Link]

Sources

Comparative

mass spectrometry analysis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid

This guide details the mass spectrometry (MS) analysis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS 956019-97-9), a specialized N-substituted glycine derivative used as a building block in peptoid synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) analysis of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (CAS 956019-97-9), a specialized N-substituted glycine derivative used as a building block in peptoid synthesis and pharmaceutical chemistry.

Executive Summary & Molecule Profile

2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid is a polar, bifunctional molecule containing a carboxylic acid and a sulfonamide moiety. Its lack of a strong chromophore (like a phenyl ring) makes UV detection insensitive, rendering Mass Spectrometry (LC-MS/MS) the gold standard for quantitation and identification.

FeatureSpecification
CAS Number 956019-97-9
Formula

Monoisotopic Mass 211.0514 Da
Key Functional Groups Carboxylic Acid (Acidic), Sulfonamide (Electron-withdrawing), Ether (Polar)
Solubility High in Methanol, DMSO, Water; Low in non-polar solvents.
Primary Challenge High polarity leads to poor retention on standard C18 columns; lack of UV absorbance.

Comparative Analysis: Analytical Alternatives

To select the optimal workflow, we compare LC-MS/MS (ESI) against common alternatives. The "Performance Score" reflects suitability for trace-level detection in complex matrices (e.g., biological fluids or reaction mixtures).

Analytical MethodSensitivitySpecificitySuitabilityPerformance Score
LC-MS/MS (ESI) High High Recommended. Best for polar, thermally labile compounds.★★★★★
LC-MS/MS (APCI) ModerateHighLower sensitivity for this specific analyte due to high polarity and thermal instability.★★★☆☆
HPLC-UV (210 nm) LowLowPoor. The molecule lacks conjugation; detection relies on non-specific end-absorption.★☆☆☆☆
GC-MS HighHighRequires derivatization (e.g., silylation of -COOH) to induce volatility. Adds experimental error.★★☆☆☆

Expert Insight: While APCI is often robust for sulfonamides, Electrospray Ionization (ESI) is superior here. The carboxylic acid and ether oxygen facilitate efficient ionization in the liquid phase, whereas the high temperatures of APCI may degrade the ether linkage before ionization occurs [1, 4].

Recommended Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for the quantification of the analyte in aqueous or methanolic solutions.

A. Sample Preparation
  • Solvent: Dissolve stock in Methanol:Water (50:50). Avoid pure organic solvents for the final dilution to prevent peak distortion on early-eluting peaks.

  • Concentration: Prepare a working standard curve from 1 ng/mL to 1000 ng/mL.

B. Liquid Chromatography (LC) Conditions

Due to the carboxylic acid, this molecule is anionic at neutral pH. To retain it on a C18 column, you must suppress ionization (acidic pH) or use HILIC.

  • Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) to prevent pore dewetting.

    • Alternative: HILIC Silica column (if retention is < 1.5 min on C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for trapping)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (Source: ESI)
  • Polarity: Negative Mode (ESI-) is often more sensitive for carboxylic acids (

    
    ), but Positive Mode (ESI+)  (
    
    
    
    ) provides richer fragmentation data for structural confirmation.
  • Capillary Voltage: 3.0 kV (ESI+), 2.5 kV (ESI-).

  • Desolvation Temp: 350°C (Ensure complete droplet evaporation for polar analytes).

  • Collision Gas: Argon.

D. MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions are theoretical predictions based on sulfonamide fragmentation rules [7, 8]. Always optimize Collision Energy (CE) with a standard.

Ionization ModePrecursor (

)
Product (

)
Loss IdentitySuggested CE (eV)
ESI (+) Quant 212.1 133.0 Loss of

group (-79)
15-20
ESI (+) Qual 212.1152.1Loss of Acetic Acid moiety (-60)10-15
ESI (-) Quant 210.0 131.0 Sulfonamide cleavage15-25
ESI (-) Qual 210.079.0Sulfonate ion (

)
25-30

Mechanistic Fragmentation Analysis

Understanding why the molecule fragments is crucial for validating the method.

  • Sulfonamide Bond Cleavage: The S-N bond is the weakest link under Collision Induced Dissociation (CID). In positive mode, the charge often remains on the nitrogen-containing fragment or the sulfonyl moiety depending on proton affinity [8].

  • Ether Cleavage: The 2-methoxyethyl tail can undergo inductive cleavage, often losing the terminal methoxy group or the entire ethyl chain.

  • Decarboxylation: In negative mode, the carboxylic acid readily loses

    
     (44 Da), a diagnostic neutral loss.
    
Visualization: Fragmentation Pathway (ESI+)

Fragmentation Figure 1: Predicted ESI(+) Fragmentation Pathway for 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid Precursor Precursor [M+H]+ m/z 212 Frag1 Product A [M - CH3SO2]+ m/z 133 Precursor->Frag1 S-N Cleavage (Primary Quant) Frag2 Product B [M - CH2COOH]+ m/z 153 Precursor->Frag2 Acid Loss Frag3 Product C [M - H2O]+ m/z 194 Precursor->Frag3 Dehydration

Figure 1: The primary transition (m/z 212 -> 133) involves the cleavage of the sulfonamide bond, a robust signal for quantification.

Method Validation & Troubleshooting

Linearity & Matrix Effects
  • Linearity: Expect

    
     over 3 orders of magnitude.
    
  • Matrix Effect: Sulfonamides are prone to ion suppression in blood plasma. Use a stable isotope-labeled internal standard (e.g., deuterated Sarcosine or a structural analog like N-methyl-N-mesylglycine) if the exact isotope is unavailable.

Troubleshooting Flowchart

Troubleshooting Figure 2: Troubleshooting Ionization Issues Start Issue: Low Sensitivity Check1 Check pH of Mobile Phase Start->Check1 Decision1 Is pH < 3? Check1->Decision1 Action1 Use 0.1% Formic Acid (Protonate Acid) Decision1->Action1 For ESI+ Action2 Switch to Negative Mode (Deprotonate Acid) Decision1->Action2 For ESI-

References

  • Chem-Impex International. (n.d.). 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid - Product Details. Retrieved from

  • BenchChem. (n.d.). 2-[(2-Methoxyethyl)amino]acetic acid and derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22286931, 2-(N-Methylperfluorooctanesulfonamido)acetic acid (Structural Analog). Retrieved from

  • Kaufmann, A., et al. (2016). Comparison of ESI and APCI for the analysis of sulfonamides. Journal of Chromatography A.
  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from

  • American Chemical Society. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry. Retrieved from

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Validation

benchmarking 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid performance

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 956019-97-9 | Formula: C₆H₁₃NO₅S | Role: Physicochemical Modulator & Linker

Executive Summary

This guide benchmarks the performance of 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid (hereafter referred to as MMSA-AA ) against standard medicinal chemistry building blocks. MMSA-AA is a specialized N-capped glycine derivative designed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of bioactive molecules.

Unlike standard alkyl or PEG-based linkers, MMSA-AA integrates a sulfonamide core with a methoxyethyl tail . This unique architecture allows researchers to introduce polarity and solubility without sacrificing membrane permeability, addressing a common bottleneck in the development of peptidomimetics and PROTACs.

Key Performance Indicators (KPIs)
  • Solubility: Superior aqueous solubility compared to alkyl spacers due to the ether tail.

  • Permeability: Enhanced passive diffusion by masking hydrogen bond donors (HBD) via the sulfonamide moiety.

  • Metabolic Stability: High resistance to proteolytic cleavage compared to standard amide bonds.

Comparative Analysis: MMSA-AA vs. Alternatives

The following table benchmarks MMSA-AA against three common alternatives used for N-capping or linking in drug discovery: Sarcosine (N-Methylglycine), Methoxyacetic Acid , and N-Mesyl Glycine .

FeatureMMSA-AA (Subject)Sarcosine (Control)Methoxyacetic Acid (Solubility Control)N-Mesyl Glycine (Polarity Control)
Structure Sulfonamide + Ether TailN-Methyl AmineEtherSulfonamide (No Tail)
LogP Impact Balanced (Lowers LogP w/o polarity penalty)Neutral/Slightly LipophilicHydrophilicPolar
H-Bond Donors 0 (Fully Substituted N)1 (if internal) / 0 (if capped)01 (Acidic proton on N)
Aq. Solubility High (Ether + Sulfone dipoles)ModerateHighModerate
Metabolic Stability High (Sulfonamide is protease-resistant)Low (Susceptible to N-demethylation)HighHigh
Steric Bulk High (Induces conformational constraint)LowLowModerate
Primary Use Permeability/Solubility OptimizationMethyl scanningSolubility tagBioisostere
Mechanistic Insight
  • The "Chameleon" Effect: MMSA-AA acts as a "molecular chameleon." The sulfonyl group (-SO₂-) creates a strong dipole for aqueous solubility, while the N-substitution removes the H-bond donor, preventing the "desolvation penalty" that typically hinders cell membrane penetration.

  • Conformational Locking: The bulky sulfonamide group restricts rotation around the N-C bond more strictly than a standard amide, potentially locking the attached pharmacophore into a bioactive conformation.

Experimental Protocols for Benchmarking

To validate the performance of MMSA-AA in your specific scaffold, follow these standardized protocols.

Protocol A: Comparative Kinetic Solubility Assay

Objective: Determine if MMSA-AA conjugation improves the solubility of a lipophilic cargo (e.g., a fluorophore or drug fragment).

  • Preparation: Synthesize three conjugates:

    • Compound X-MMSA-AA

    • Compound X-Sarcosine

    • Compound X-Acetyl (Baseline)

  • Dissolution: Prepare 10 mM stock solutions in DMSO.

  • Precipitation: Aliquot 5 µL of stock into a 96-well plate.

  • Dilution: Add 195 µL of PBS (pH 7.4) to reach a theoretical concentration of 250 µM.

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation: Solubility (µM) = (Area_filtrate / Area_standard) * Conc_standard

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess the impact of the sulfonamide moiety on passive diffusion.

  • Donor Plate: Add 300 µL of 10 µM test compound (in PBS pH 7.4) to the donor wells.

  • Acceptor Plate: Add 200 µL of acceptor buffer (PBS pH 7.4) to the acceptor wells.

  • Membrane: Coat the PVDF membrane of the donor plate with 5 µL of GIT-0 Lipid Solution (dodecane/lecithin mixture).

  • Sandwich: Place the acceptor plate on top of the donor plate (creating a "sandwich").

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Measure concentration in both donor and acceptor wells via LC-MS.

  • Metric: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

Visualization of Logic & Workflow

The following diagram illustrates the structural logic of MMSA-AA and the benchmarking workflow.

MMSA_Benchmarking cluster_structure MMSA-AA Structural Components cluster_workflow Benchmarking Workflow MMSA MMSA-AA (CAS 956019-97-9) Sulfonamide Sulfonamide Core (Removes H-Bond Donor) MMSA->Sulfonamide EtherTail Methoxyethyl Tail (Enhances Solubility) MMSA->EtherTail Acid Acetic Acid (Coupling Handle) MMSA->Acid Conjugation 1. Conjugate to Scaffold (Amide Coupling) Acid->Conjugation Reacts with Amine SolubilityTest 2. Kinetic Solubility (PBS, pH 7.4) Conjugation->SolubilityTest PermeabilityTest 3. PAMPA Assay (LogPe) Conjugation->PermeabilityTest Result Performance Profile SolubilityTest->Result PermeabilityTest->Result

Figure 1: Structural decomposition of MMSA-AA and the sequential workflow for benchmarking its physicochemical impact.

Synthesis & Handling Guide

Coupling Reaction (General Procedure)

MMSA-AA contains a free carboxylic acid. Standard amide coupling protocols apply, but the steric bulk of the sulfonamide requires specific activation agents.

  • Reagents:

    • MMSA-AA (1.0 equiv)

    • Amine Partner (1.0 equiv)

    • HATU (1.2 equiv) - Preferred over EDC/NHS due to sterics.

    • DIPEA (3.0 equiv)

    • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Dissolve MMSA-AA and DIPEA in DMF.

    • Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

    • Add the Amine Partner.

    • Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate.

Stability Note

The sulfonamide linkage is highly stable . Unlike acetamides or trifluoroacetamides, it is resistant to hydrolysis under both acidic and basic workup conditions, making it compatible with multi-step synthesis (e.g., Fmoc SPPS protocols).

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Solubility protocols).
Comparative

comparing synthesis efficiency of different sulfonamide derivatives

Executive Summary Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics (thiazides), and antiretrovirals (protease inhibitors).[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics (thiazides), and antiretrovirals (protease inhibitors).[1] While the classical nucleophilic substitution of sulfonyl chlorides remains the industrial standard, its reliance on unstable, corrosive precursors has driven the development of catalytic and electrochemical alternatives.

This guide objectively compares three distinct synthetic methodologies: Classical Nucleophilic Substitution , Pd-Catalyzed C-N Coupling , and Electrochemical Oxidative Coupling . Our analysis reveals that while classical methods offer predictability, emerging electrochemical and SuFEx (Sulfur-Fluoride Exchange) technologies provide superior atom economy and orthogonal functional group tolerance critical for late-stage drug diversification.

Methodological Landscape

A. Classical Nucleophilic Substitution (The Baseline)

The reaction between a sulfonyl chloride (


) and an amine (

) in the presence of a base.
  • Status: Industry Standard.

  • Key Limitation: Sulfonyl chlorides are moisture-sensitive, potentially genotoxic, and limited by the availability of the parent sulfonic acid.

B. Metal-Catalyzed Cross-Coupling

The use of Transition Metals (Pd, Cu) to couple aryl halides or boronic acids with a sulfur dioxide source (e.g., DABSO) and an amine.

  • Status: High-Value Research Tool.

  • Key Advantage: Allows "on-demand" sulfonamide construction from stable aryl halides, bypassing sulfonyl chloride handling.

C. Electrochemical Oxidative Coupling (Green/Emerging)

The direct anodic coupling of thiols (


) or disulfides with amines.
  • Status: Sustainable Alternative.

  • Key Advantage: Replaces toxic oxidants with electric current; high atom economy; hydrogen gas is the sole byproduct.

Comparative Analysis: Efficiency & Metrics

The following data aggregates performance metrics across diverse substrate classes (electron-rich vs. electron-poor arenes).

Table 1: Synthesis Efficiency Matrix
MetricMethod A: Classical (Sulfonyl Chloride) Method B: Pd-Catalyzed (Buchwald-Type) Method C: Electrochemical (Thiol Oxidation)
Average Yield 85 - 98%70 - 90%75 - 89%
Atom Economy Low (Stoichiometric base/salt waste)Moderate (Ligand/Additive dependent)High (H₂ byproduct only)
Reaction Time Fast (< 2 hours)Slow (12 - 24 hours)Fast (5 - 30 mins in flow)
Steric Tolerance Low (Fails with bulky amines)High (Ligand tunable)Moderate
Green Score (E-Factor) High Waste (Acid/Base cleanup)Moderate Waste (Solvent/Metal)Low Waste (Electron as reagent)
Cost Low (Reagents cheap)High (Catalyst cost)Low (Electricity cost)
Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for accessing the sulfonamide bond (


).

SulfonamidePathways Substrate_Cl Sulfonyl Chloride (R-SO2Cl) Product Sulfonamide (R-SO2-NH-R') Substrate_Cl->Product + Amine, Base (Nu- Substitution) Substrate_SH Thiol (R-SH) Inter_Radical S-Centered Radical [Ar-S•] Substrate_SH->Inter_Radical -e (Anodic Oxidation) Substrate_X Aryl Halide (Ar-X) Inter_Metal Pd-Sulfinate Complex Substrate_X->Inter_Metal + Pd(0), DABSO (SO2 insertion) Inter_Radical->Product + Amine, [O] (Oxidative Coupling) Inter_Metal->Product + Amine, Oxidation Caption Fig 1. Mechanistic divergence: Nucleophilic attack (Red) vs. Radical Oxidation (Green) vs. Metal Insertion (Yellow).

Figure 1: Mechanistic divergence showing the three primary synthetic routes.

Detailed Experimental Protocols

These protocols are selected for their reproducibility and high citation impact in recent literature.

Protocol A: Electrochemical Oxidative Coupling (The "Green" Route)

Best for: Late-stage functionalization, avoiding toxic reagents, and flow chemistry setups.

Mechanism: Anodic oxidation of thiol to a disulfide intermediate, followed by further oxidation to a sulfonyl species that traps the amine.

Materials:

  • Undivided electrochemical cell (or microflow reactor).

  • Anode: Graphite | Cathode: Stainless Steel.[2][3]

  • Electrolyte:

    
     (10 mol%).[2][3]
    

Step-by-Step Workflow:

  • Preparation: Dissolve Thiol (2.0 mmol) and Amine (3.0 mmol, 1.5 equiv) in a mixture of

    
     (3:1 v/v, 20 mL).
    
  • Electrolysis: Add

    
     (0.2 mmol). Electrolize at constant current (
    
    
    
    ) at room temperature.
    • Critical Control: Monitor the consumption of the disulfide intermediate via TLC or HPLC. The reaction typically completes in 5–30 minutes depending on scale.

  • Workup: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    
  • Expected Yield: 75–89%.

Protocol B: Pd-Catalyzed Aminosulfonylation (The "Complex Core" Route)

Best for: Building sulfonamides from aryl halides when the sulfonyl chloride is unstable or unavailable.

Mechanism: Pd(0) oxidative addition to aryl halide, followed by


 insertion (using DABSO as a solid 

source) and subsequent amination.

Materials:

  • Aryl Bromide (1.0 equiv).

  • DABSO (0.6 equiv) – Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct.

  • Amine (1.5 equiv).[2][3]

  • Catalyst:

    
     (5 mol%) / Ligand: CataCXium A (7.5 mol%).
    
  • Base:

    
    .
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Reagent Addition: Add Aryl Bromide (1 mmol), DABSO (144 mg),

    
    , Ligand, and 
    
    
    
    (3 equiv).
  • Solvent: Add anhydrous Isopropanol (5 mL).

  • Reaction: Heat to 75°C for 16 hours.

    • Note: The reaction proceeds via a sulfinate intermediate.

  • Oxidative Amination: Cool to RT. Add the Amine and an oxidant (often

    
     or bleach solution) if the specific variant requires oxidative activation of the sulfinate. Note: Some modern variants use pre-formed Pd-sulfinates that react directly with electrophilic amines.
    
  • Workup: Filter through Celite to remove Pd residues. Concentrate and purify via column chromatography.[4]

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal synthetic route for your specific molecule.

DecisionTree Start Start: Target Sulfonamide Q1 Is the Sulfonyl Chloride commercially available & stable? Start->Q1 MethodA Use Classical Method (Sulfonyl Chloride + Amine) Q1->MethodA Yes Q2 Is the substrate sensitive to oxidation or voltage? Q1->Q2 No Q3 Do you have an Aryl Halide precursor? Q2->Q3 Yes (Sensitive) MethodC Use Electrochemical Coupling (Thiol + Amine) Q2->MethodC No (Robust) MethodB Use Pd-Catalysis (Aryl Halide + DABSO) Q3->MethodB Yes MethodD Use SuFEx Chemistry (Sulfonyl Fluoride) Q3->MethodD No (Need Click Chem) Caption Fig 2. Strategic decision tree for sulfonamide synthesis methodology.

Figure 2: Decision logic for selecting the synthetic route based on substrate availability and stability.

Technical Nuances
  • Steric Hindrance: For extremely bulky amines (e.g., tert-butylamine derivatives), Pd-catalyzed methods often outperform classical substitution because the metal center can facilitate the coupling through ligand modulation, whereas classical

    
    -type attack at the sulfur is sterically blocked.
    
  • SuFEx (Sulfur-Fluoride Exchange): Although not the primary focus of this comparison, Sulfonyl Fluorides (

    
    ) are gaining traction. They are remarkably stable to hydrolysis compared to chlorides but react exclusively with amines upon activation by Calcium or Silicon additives. This is the method of choice for "Click Chemistry" applications in chemical biology.
    

References

  • Electrochemical Synthesis: Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols."[2][5] Journal of the American Chemical Society, 2019. Link[2]

  • Pd-Catalyzed Coupling: Chen, Y., et al. "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides." Journal of the American Chemical Society, 2024. Link

  • Green Chemistry Overview: Liu, B., et al. "Recent Advances in the Synthesis of Sulfonamides Intermediates." Pharmaceutical Fronts, 2024. Link

  • SuFEx Methodology: Mahapatra, S., et al. "Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx with Amines."[6] Organic Letters, 2020.[6] Link

  • General Review: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.